Ethyl 3-(methylthio)butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-4-9-7(8)5-6(2)10-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOGJNGOEGQVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20946037 | |
| Record name | Ethyl 3-(methylsulfanyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid with sulfury odour | |
| Record name | Ethyl 3-(methylthio)butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
very slightly soluble in water; soluble in alcohols and oils | |
| Record name | Ethyl 3-(methylthio)butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.880-0.887 | |
| Record name | Ethyl 3-(methylthio)butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/522/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
233665-96-8 | |
| Record name | Ethyl 3-(methylthio)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233665968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(methylsulfanyl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20946037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-3-METHYL THIOBUTYRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 3-(METHYLTHIO)BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3KKZ020B3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-(methylsulfanyl)butanoate
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(methylsulfanyl)butanoate (FEMA Number 3836), a key sulfur-containing ester utilized in the flavor and fragrance industry. This document details the compound's nomenclature, critical physicochemical properties, and complex organoleptic profile. A significant focus is placed on the scientific principles underpinning its synthesis via a base-catalyzed Thia-Michael addition, for which a representative laboratory protocol is provided. Furthermore, this guide includes a detailed analysis of the compound's expected spectral characteristics (¹H NMR, ¹³C NMR, IR) for identity confirmation, discusses its applications with quantitative usage levels, and summarizes its safety and regulatory status. This paper is intended for researchers, chemists, and product development professionals in the food, beverage, and fragrance sectors.
Nomenclature and Chemical Identity
The precise identification of a chemical entity is foundational to its scientific application. The compound of interest is most accurately identified by its IUPAC name, though it is known by several synonyms in commercial and research contexts.
-
IUPAC Name: ethyl 3-(methylsulfanyl)butanoate[1]
-
Common Synonyms: Ethyl 3-(methylthio)butyrate, Ethyl 3-(methylthio)butanoate, Tropical 3-thiobutyrate[1]
-
FEMA Number: 3836[2]
-
CAS Number: 233665-96-8
-
Chemical Formula: C₇H₁₄O₂S
-
Molecular Weight: 162.25 g/mol [2]
-
SMILES: CCOC(=O)CC(C)SC[1]
Physicochemical Properties
The physical and chemical properties of a flavor compound dictate its stability, solubility, and performance in various matrices. Ethyl 3-(methylsulfanyl)butanoate is a colorless to pale yellow liquid.[2] Key experimental properties are summarized in Table 1.
| Property | Value | Source |
| Appearance | Colourless to pale yellow liquid with sulfury odour | JECFA[2] |
| Density | 0.880 - 0.887 g/cm³ @ 25 °C | The Good Scents Company, JECFA[2][3] |
| Refractive Index | 1.462 - 1.468 | JECFA[2] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils | JECFA[2] |
| LogP (Predicted) | 1.65 - 1.95 | ChemAxon, ALOGPS[1] |
| Polar Surface Area | 26.3 Ų | ChemAxon[1] |
Organoleptic Profile: The Science of a Tropical Aroma
Ethyl 3-(methylsulfanyl)butanoate is highly valued for its potent and complex aroma profile. It is a classic example of how sulfur-containing compounds, often associated with negative odors, can impart desirable and characteristic notes at low concentrations.
Its primary character is a powerful tropical fruit note, often compared to pineapple and red fruits .[1] This fruity core is intricately modified by a distinct sulfurous quality, which adds complexity and authenticity, preventing the aroma from being one-dimensionally sweet. At a 1.0% solution, it is described as having tropical fruity, red fruit, and pineapple notes with sulfurous, earthy, fatty, and waxy nuances. This combination is crucial for building realistic and impactful flavors for products like tropical fruit juices, hard candies, and chewing gum.
Synthesis Pathway: Thia-Michael Addition
The most direct and industrially viable synthesis of Ethyl 3-(methylsulfanyl)butanoate is the Thia-Michael Addition (or conjugate addition) of methanethiol to an α,β-unsaturated ester, ethyl crotonate. This reaction is a cornerstone of organic synthesis for forming carbon-sulfur bonds.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of a thiolate anion on the β-carbon of the electron-deficient alkene in ethyl crotonate. The choice of a basic catalyst is critical; it must be strong enough to deprotonate methanethiol (pKa ≈ 10.4) to form the highly nucleophilic methanethiolate anion (CH₃S⁻), yet not so strong as to promote unwanted side reactions like ester hydrolysis. Sodium methoxide or a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are suitable choices. The reaction is typically rapid in slightly basic media.[4] The electrophilicity of the β-carbon in ethyl crotonate is enhanced by the electron-withdrawing effect of the adjacent ester group, making it susceptible to attack.
Sources
- 1. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]
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- 3. tropical 3-thiobutyrate, 233665-96-8 [thegoodscentscompany.com]
- 4. Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Significance of Ethyl 3-(methylthio)butyrate
An In-depth Technical Guide to the Core Precursors in the Synthesis of Ethyl 3-(methylthio)butyrate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(methylthio)butyrate is an organosulfur compound recognized for its distinct tropical and fruity aroma profile.[1] It is classified as a fatty acid ester and finds application as a flavoring agent in the food and beverage industry.[2][3] Its characteristic scent, with nuances of pineapple and red fruit, makes it a valuable component in the creation of complex flavor profiles.[1][4] Understanding the synthesis of this molecule is crucial for ensuring a high-purity product for both research and commercial applications. This guide provides an in-depth analysis of the key precursors and the underlying chemical principles governing the synthesis of Ethyl 3-(methylthio)butyrate.
The Core Synthetic Strategy: Michael Addition
The most direct and industrially relevant synthetic route to Ethyl 3-(methylthio)butyrate is the Michael addition , also known as conjugate addition.[5][6] This reaction involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[5][7] In the synthesis of Ethyl 3-(methylthio)butyrate, the key precursors are a source of the methylthiolate anion, which acts as the Michael donor, and ethyl crotonate, which serves as the Michael acceptor.[4]
Diagram of the General Synthetic Pathway
Caption: Overall synthetic scheme for Ethyl 3-(methylthio)butyrate.
In-Depth Analysis of Key Precursors
A thorough understanding of the precursors is fundamental to a successful and reproducible synthesis.
Ethyl Crotonate: The Michael Acceptor
Ethyl crotonate is an α,β-unsaturated ester. The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack.
-
Role: Acts as the carbon skeleton backbone and the electrophilic site for the conjugate addition.
-
Chemical Structure: CH₃CH=CHCOOCH₂CH₃
-
Key Physicochemical Properties:
-
Appearance: Colorless liquid
-
Molar Mass: 114.14 g/mol
-
Boiling Point: 142-143 °C
-
Methyl Mercaptan (Methanethiol): The Nucleophile Source (Michael Donor)
Methyl mercaptan is the primary source of the nucleophilic methylthio group. In the presence of a base, it is deprotonated to form the highly nucleophilic methylthiolate anion (CH₃S⁻).
-
Role: Provides the methylthio moiety that adds to the ethyl crotonate backbone.
-
Chemical Structure: CH₃SH
-
Key Physicochemical Properties:
-
Appearance: Colorless gas with a strong, unpleasant odor
-
Molar Mass: 48.11 g/mol
-
Boiling Point: 6 °C
-
Safety and Handling: Methyl mercaptan is a toxic and flammable gas with a very low odor threshold. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment. For laboratory-scale reactions, it is often generated in situ or condensed at low temperatures. A common and safer alternative is to use sodium thiomethoxide (NaSCH₃), the pre-formed sodium salt of methyl mercaptan.
Reaction Mechanism: A Step-by-Step Walk-through
The base-catalyzed Michael addition of methyl mercaptan to ethyl crotonate proceeds through a well-established mechanism.
-
Deprotonation: A base (e.g., sodium hydroxide, sodium ethoxide) abstracts the acidic proton from methyl mercaptan to generate the methylthiolate anion. This is a crucial activation step as the thiolate is a much stronger nucleophile than the neutral thiol.
-
Nucleophilic Attack: The methylthiolate anion attacks the electrophilic β-carbon of ethyl crotonate. This conjugate addition breaks the π-bond of the alkene, and the electron density is pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate.
-
Protonation: The enolate intermediate is protonated by a proton source in the reaction mixture (typically the solvent, such as ethanol, or water introduced during workup) to yield the final product, Ethyl 3-(methylthio)butyrate.
Diagram of the Reaction Mechanism
Caption: Mechanism of the base-catalyzed Michael addition.
Experimental Protocol: A Self-Validating System
This protocol provides a representative method for the synthesis of Ethyl 3-(methylthio)butyrate. The quantities can be scaled as needed.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl Crotonate | 114.14 | 22.8 g | 0.20 |
| Sodium Methoxide | 54.02 | 11.9 g | 0.22 |
| Methanol | 32.04 | 150 mL | - |
| Methyl Mercaptan | 48.11 | ~10.6 g | ~0.22 |
| Diethyl Ether | 74.12 | 200 mL | - |
| Saturated NaCl (aq) | - | 100 mL | - |
| Anhydrous MgSO₄ | 120.37 | 10 g | - |
Step-by-Step Methodology
-
Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser connected to a gas bubbler. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Thiolate Formation: Sodium methoxide (11.9 g, 0.22 mol) is dissolved in anhydrous methanol (150 mL) in the reaction flask and cooled to 0 °C in an ice bath.
-
Mercaptan Addition: Methyl mercaptan gas (~10.6 g, 0.22 mol) is carefully condensed into the cooled reaction mixture through the condenser. The addition is controlled to maintain the temperature below 10 °C.
-
Michael Acceptor Addition: Ethyl crotonate (22.8 g, 0.20 mol) is added dropwise from the dropping funnel over 30 minutes, ensuring the reaction temperature remains between 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: The reaction mixture is poured into 200 mL of ice-cold water and extracted with diethyl ether (3 x 70 mL). The combined organic layers are washed with saturated aqueous sodium chloride (brine), dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure Ethyl 3-(methylthio)butyrate.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the synthesis.
Conclusion
The synthesis of Ethyl 3-(methylthio)butyrate is efficiently achieved via a Michael addition reaction. The core of this synthesis lies in the careful selection and handling of the key precursors: ethyl crotonate as the electrophilic acceptor and a source of the methylthiolate anion , such as methyl mercaptan with a base, as the nucleophilic donor. By understanding the underlying mechanism and adhering to a well-defined experimental protocol, researchers can reliably produce this valuable flavor compound with high purity and yield. The principles outlined in this guide provide a solid foundation for the synthesis and further investigation of related thioether compounds.
References
- Perfumer & Flavorist. (n.d.). An Aroma Chemical Profile: Ethyl Butyrate.
- FooDB. (n.d.). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374).
- PubChem. (n.d.). Ethyl 3-(methylthio)butyrate.
- The Good Scents Company. (n.d.). S-(methyl thio) butyrate.
- Sigma-Aldrich. (n.d.). Ethyl 3-(methylthio)propionate.
- ChemicalBook. (n.d.). ETHYL 3-(METHYLTHIO)BUTYRATE.
- gsrs. (n.d.). ETHYL 3-(METHYLTHIO)BUTYRATE.
- The Good Scents Company. (n.d.). ethyl 3-(methyl thio)-(E)-2-propenoate.
- PubChem. (n.d.). Ethyl 3-(methylthio)propionate.
- ResearchGate. (n.d.). Michael addition of dimethyl malonate to methyl crotonate.
- Canadian Science Publishing. (n.d.). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate.
- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.
- The Good Scents Company. (n.d.). tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate.
- Wikipedia. (n.d.). Michael addition reaction.
- Google Patents. (n.d.). CN1059199C - ethyl propionate production process.
- FooDB. (n.d.). Showing Compound Ethyl 3-(methylthio)propanoate (FDB020145).
- Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition.
- YouTube. (2020). Michael addition example reactions.
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- 2. Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB [foodb.ca]
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- 4. ETHYL 3-(METHYLTHIO)BUTYRATE | 233665-96-8 [chemicalbook.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
Aroma and flavor profile of Ethyl 3-(methylthio)butyrate.
An In-depth Technical Guide to the Aroma and Flavor Profile of Ethyl 3-(methylthio)butyrate
Prepared by: Gemini, Senior Application Scientist
Abstract
Ethyl 3-(methylthio)butyrate is a volatile sulfur-containing ester of significant interest to the flavor and fragrance industry. Its unique organoleptic profile, characterized by a dominant tropical fruitiness underpinned by a distinct sulfurous note, makes it a key component in the formulation of complex and authentic fruit flavors, particularly pineapple and passion fruit. This technical guide provides a comprehensive analysis of its aroma and flavor characteristics, chemical properties, synthesis, and stability. Furthermore, it details robust analytical and sensory evaluation protocols for its characterization and quantification. This document is intended for researchers, flavor chemists, and quality control professionals engaged in the development and analysis of flavor and fragrance compounds.
Introduction: The Duality of Sulfur in Flavor Chemistry
Sulfur-containing compounds are notorious in chemistry for their often potent and unpleasant odors. However, within the intricate matrix of food and beverage aroma, they are indispensable, contributing to a vast spectrum of desirable notes ranging from savory and meaty to roasted, and, paradoxically, fruity. These compounds are typically characterized by exceptionally low odor thresholds, allowing them to exert significant influence on a product's final sensory profile even at trace concentrations[1][2].
Ethyl 3-(methylthio)butyrate (FEMA No. 3836) exemplifies this duality. It possesses a complex aroma profile where a desirable fruity character is intrinsically linked to a sulfurous backbone. Understanding and controlling this profile is paramount for its effective application. This guide delves into the core chemical and sensory principles of this molecule, providing the technical foundation required for its synthesis, analysis, and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl 3-(methylthio)butyrate is fundamental to its handling, processing, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [3] |
| Molecular Weight | 162.25 g/mol | [3] |
| CAS Number | 233665-96-8 | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Odor | Tropical, fruity, pineapple, sulfurous | [5] |
| Boiling Point | 101-103 °C @ 15 mmHg | [5] |
| Specific Gravity | 0.880 - 0.887 @ 25 °C | [5] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [4] |
| logP (o/w) | ~1.9 | [5] |
| Aroma Threshold | 19 ppb (parts-per-billion) |
The Organoleptic Profile: A Symphony of Fruit and Sulfur
The defining characteristic of Ethyl 3-(methylthio)butyrate is its complex aroma, which evolves significantly with concentration. This duality is its greatest asset in flavor creation.
-
At Low Concentrations (e.g., 0.1% in dipropylene glycol): The profile is dominated by pleasant tropical, fruity, pineapple, and red fruit notes. The sulfur character is subdued, providing a juicy, ripe complexity that enhances the fruitiness.
-
At Higher Concentrations (e.g., 1.0%): The sulfurous character becomes more pronounced, introducing earthy, fatty, and waxy nuances alongside the tropical fruit notes.
-
In Taste (2.5 - 10 ppm): It imparts a mild sulfurous character with notes of overripe tropical fruit, pulpy notes, and subtle vegetative or cheesy undertones .
This profile makes it a powerful tool for building authentic pineapple, passion fruit, and other exotic fruit flavors where a simple ester profile would be one-dimensional. The sulfur note provides the "fresh-cut" or "ripe" authenticity that is often difficult to replicate.
Chemical Synthesis and Biosynthesis
Laboratory Synthesis: The Thia-Michael Addition
The most direct and common laboratory synthesis of Ethyl 3-(methylthio)butyrate is through a base-catalyzed conjugate addition (thia-Michael reaction) . This reaction involves the addition of a thiol nucleophile (methanethiol) to an α,β-unsaturated ester (ethyl crotonate). The thiolate anion, generated by a base, attacks the β-carbon of the ester, followed by protonation to yield the final thioether product.
Explanatory Protocol: Synthesis via Michael Addition
-
Catalyst Preparation: A catalytic amount of a strong base (e.g., sodium methoxide, 5 mol%) is dissolved in an anhydrous polar solvent (e.g., methanol or THF) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon) at 0 °C. Causality: The base is required to deprotonate the thiol, forming the highly nucleophilic thiolate anion which is the active species in the reaction. An inert atmosphere prevents oxidation of the thiol.
-
Thiol Addition: Methanethiol (1.1 equivalents), either as a condensed gas or a solution, is slowly added to the basic solution. Causality: A slight excess of the thiol ensures complete consumption of the Michael acceptor (ethyl crotonate).
-
Acceptor Addition: Ethyl crotonate (1.0 equivalent) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours (e.g., 2-4 hours). Causality: Dropwise addition at a low temperature helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (ethyl crotonate) is consumed.
-
Workup: The reaction is quenched by the addition of a weak acid (e.g., saturated ammonium chloride solution). The organic layer is extracted with a suitable solvent (e.g., diethyl ether), washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure Ethyl 3-(methylthio)butyrate. Self-Validation: The purity of the final product can be confirmed by GC-MS and NMR spectroscopy, and its identity verified by comparing its mass spectrum and retention index with an authentic standard.
Putative Biosynthetic Pathway in Plants
In nature, particularly in tropical fruits like pineapple, the biosynthesis of Ethyl 3-(methylthio)butyrate is believed to originate from the metabolism of sulfur-containing amino acids, primarily methionine. A key intermediate is S-methylmethionine (SMM) , which plays a crucial role in sulfur transport within plants[6]. The pathway likely involves enzymatic transformations.
This proposed pathway involves:
-
Formation of Precursors: Methionine is converted into various intermediates, with the S-methylmethionine (SMM) cycle serving as a primary source of the methylthio- group[7]. Enzymatic action likely leads to the formation of precursors like 3-(methylthio)propionic acid.
-
Esterification: In the final step, an Alcohol Acyltransferase (AAT) enzyme, common in fruits for the formation of volatile esters, catalyzes the condensation of the acid precursor with ethanol (produced during ripening) to form the final flavor compound[8][9].
Stability and Degradation: Implications for Flavor Profile
The stability of Ethyl 3-(methylthio)butyrate is a critical factor in food processing and storage, as its degradation can lead to the formation of undesirable off-notes. The two primary points of reactivity are the thioether linkage and the ester group.
-
Oxidation: The sulfur atom in the thioether is susceptible to oxidation, especially in the presence of heat, light, or oxidizing agents. This typically occurs in two stages.
-
Sulfoxide Formation: The initial oxidation product is the corresponding sulfoxide. This transformation significantly alters the aroma profile, often introducing less desirable notes described as 'cabbage-like' or 'cooked vegetable'.
-
Sulfone Formation: Further oxidation leads to the sulfone, which is generally more stable and often odorless, resulting in a loss of the characteristic aroma.
-
-
Hydrolysis: Like all esters, Ethyl 3-(methylthio)butyrate can undergo hydrolysis, a reaction catalyzed by either acid or base[10][11]. This reaction cleaves the ester bond, yielding 3-(methylthio)butyric acid and ethanol . The resulting carboxylic acid possesses a significantly different and generally undesirable aroma, often described as 'cheesy' or 'sweaty', which can be a major off-note in a product. This is a critical consideration in low-pH beverages or during thermal processing.
Analytical and Sensory Evaluation Protocols
Characterizing and quantifying Ethyl 3-(methylthio)butyrate requires a combination of instrumental analysis and sensory evaluation.
Workflow for Instrumental and Sensory Analysis
Protocol: Quantification by HS-SPME-GC-MS
This protocol describes the quantification of Ethyl 3-(methylthio)butyrate in a liquid matrix (e.g., a beverage).
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride (NaCl). Causality: Salting-out increases the volatility of the analyte by decreasing its solubility in the aqueous phase, thereby increasing its concentration in the headspace for more sensitive detection[12].
-
Add a known concentration of an appropriate internal standard (e.g., deuterated Ethyl 3-(methylthio)butyrate or a structurally similar compound like ethyl 3-(ethylthio)butyrate). Causality: An internal standard corrects for variations in extraction efficiency and injection volume, ensuring accurate quantification.
-
Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in an autosampler tray with an agitator and heater.
-
Equilibrate the sample at a controlled temperature (e.g., 40 °C) for 15 minutes with agitation. Causality: This step allows the volatile compounds to partition from the liquid phase into the headspace and reach equilibrium.
-
Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined time (e.g., 30 minutes) at the same temperature. Causality: The fiber coating adsorbs the volatile analytes from the headspace. The choice of fiber is critical for efficiently trapping compounds of intermediate polarity and volatility.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Immediately transfer the fiber to the heated GC inlet (e.g., 250 °C) for thermal desorption (e.g., 5 minutes) in splitless mode.
-
Separation: Use a suitable capillary column (e.g., a mid-polarity column like DB-WAX or DB-1701) to separate the compounds. A typical temperature program might be: hold at 40 °C for 3 min, ramp to 240 °C at 5 °C/min, and hold for 5 min. Causality: The temperature program is optimized to separate the target analyte from other matrix components, ensuring a clean signal.
-
Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for Ethyl 3-(methylthio)butyrate (e.g., m/z 162, 103, 88, 61) and the internal standard for maximum sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve using standards of known concentrations of Ethyl 3-(methylthio)butyrate with the same fixed concentration of the internal standard.
-
Calculate the concentration in the unknown sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Self-Validation: The system is validated by analyzing quality control samples at low, medium, and high concentrations to ensure accuracy and precision.
-
Protocol: Sensory Characterization by GC-Olfactometry (AEDA)
Gas Chromatography-Olfactometry (GC-O) links the chemical information from the GC with human sensory perception. Aroma Extract Dilution Analysis (AEDA) is a powerful GC-O technique to determine the most potent odorants in a sample.
-
Aroma Extraction: Concentrate the volatile fraction from a large sample volume (e.g., 500 mL) using a method like Solvent Assisted Flavor Evaporation (SAFE) to obtain a representative aroma extract without thermal artifacts.
-
Serial Dilution: Create a dilution series of the aroma extract using an appropriate solvent (e.g., 1:1 pentane:diethyl ether). Typical dilutions might be 1:2, 1:4, 1:8, 1:16, and so on.
-
GC-O Analysis:
-
Inject the most concentrated extract into the GC system, which is equipped with an effluent splitter that directs a portion of the column outflow to the MS or FID detector and the other portion to a heated sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each odor perceived.
-
Repeat the analysis with progressively more dilute extracts. The process is stopped for a given odorant when it is no longer detected by the panelist.
-
-
Data Analysis:
-
The Flavor Dilution (FD) factor is determined for each aroma compound, corresponding to the highest dilution at which it was still detected[13].
-
Compounds with the highest FD factors are considered the most potent contributors to the overall aroma of the sample. Causality: AEDA provides a ranking of odorants based on their potency, helping to distinguish key "character-impact" compounds from those present at high concentrations but with little sensory significance.
-
The identity of the key odorants is confirmed by matching the retention time of the odor event with the peak from the MS detector and comparing with an authentic standard. Self-Validation: The use of multiple trained panelists and authentic chemical standards for odor confirmation ensures the reliability of the sensory data.
-
Conclusion
Ethyl 3-(methylthio)butyrate is a quintessential example of a high-impact flavor chemical where a sulfur component is not a defect but a defining feature of its desirable character. Its potent tropical fruit profile, modulated by a complex sulfurous background, provides a critical tool for creating authentic and impactful flavors. A comprehensive understanding of its synthesis, sensory properties, stability, and biosynthetic origins, as detailed in this guide, is essential for its effective and innovative application. The provided protocols offer a robust framework for its analysis and characterization, enabling researchers and developers to harness its full potential while controlling for potential degradation pathways that could compromise the final product quality.
References
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FooDB. (2018). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374). Foodb.ca. [Link]
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PubChem. (n.d.). Ethyl 3-(methylthio)butyrate. National Center for Biotechnology Information. [Link]
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The Good Scents Company. (n.d.). tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate. Thegoodscentscompany.com. [Link]
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D'Acampora Zellner, B., et al. (2024). Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach. MDPI. [Link]
-
Bourgis, F., et al. (1999). S-methylmethionine plays a major role in phloem sulfur transport and is synthesized by a novel type of methyltransferase. PubMed. [Link]
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Plutowska, B., & Wardencki, W. (2008). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC. [Link]
-
Cannon, R. J., & Ho, C.-T. (2018). Volatile sulfur compounds in tropical fruits. PubMed. [Link]
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Ho, C.-T., & Chen, Q. (Eds.). (1994). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series. [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. [Link]
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Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. [Link]
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Byrro, R. M. D., et al. (2021). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. National Institutes of Health. [Link]
-
Liu, R.-S., et al. (2013). Metabolism of L-methionine linked to the biosynthesis of volatile organic sulfur-containing compounds during the submerged fermentation of Tuber melanosporum. PubMed. [Link]
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Booker, S. J. (2017). The Biosynthesis of Thiol- and Thioether-containing Cofactors and Secondary Metabolites Catalyzed by Radical S-Adenosylmethionine Enzymes. PMC. [Link]
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Beekwilder, J., et al. (2004). Functional Characterization of Enzymes Forming Volatile Esters from Strawberry and Banana. PMC. [Link]
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ResearchGate. (2019). Role of S-methylmethionine in the plant metabolism. [Link]
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An In-depth Technical Guide to the Solubility of Ethyl 3-(methylthio)butyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl 3-(methylthio)butyrate, a key organosulfur compound with applications in the flavor and fragrance industry and as a potential intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in process development, formulation, and analytical method design, this document synthesizes theoretical principles with practical experimental methodologies. It offers a detailed examination of the physicochemical properties of ethyl 3-(methylthio)butyrate, predicted solubility data in a range of common laboratory solvents, and robust, step-by-step protocols for experimental solubility determination. This guide is intended to be an essential resource for researchers and professionals requiring a deep understanding of the solubility behavior of this compound.
Introduction: Understanding Ethyl 3-(methylthio)butyrate
Ethyl 3-(methylthio)butyrate (C7H14O2S) is a fatty acid ester recognized for its characteristic sulfury and fruity aroma.[1][2] Its molecular structure, featuring an ester functional group and a thioether linkage, dictates its physicochemical properties and, consequently, its solubility in various media. A thorough understanding of its solubility is paramount for a variety of applications, from ensuring homogeneity in flavor formulations to designing efficient extraction and purification processes in synthetic chemistry.
This guide delves into the fundamental principles governing the solubility of ethyl 3-(methylthio)butyrate, providing both a theoretical framework and practical guidance for laboratory work.
Table 1: Physicochemical Properties of Ethyl 3-(methylthio)butyrate
| Property | Value | Source |
| Molecular Formula | C7H14O2S | [1][2] |
| Molecular Weight | 162.25 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor | Sulfury, fruity | [1][2] |
| Density | 0.880-0.887 g/cm³ | [1] |
| Refractive Index | 1.462-1.468 | [1] |
| Predicted Water Solubility | 1.65 g/L | [3] |
| Predicted logP | 1.95 | [3] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute and solvent molecules.[4][5] For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
The key intermolecular forces at play include:
-
Dispersion Forces (van der Waals): Present in all molecules, arising from temporary fluctuations in electron density.
-
Dipole-Dipole Interactions: Occur between polar molecules with permanent dipoles.
-
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (O, N, or F).
Ethyl 3-(methylthio)butyrate possesses a moderately polar ester group and a less polar thioether group, along with a nonpolar alkyl chain. This combination of functional groups results in a molecule of intermediate polarity, which dictates its solubility profile.
Hansen Solubility Parameters (HSP) as a Predictive Tool
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[4][6] HSP theory decomposes the total cohesive energy of a substance into three components:
-
δD: Energy from dispersion forces.
-
δP: Energy from polar interactions.
-
δH: Energy from hydrogen bonding.
Solubility Profile of Ethyl 3-(methylthio)butyrate
Based on its molecular structure and the "like dissolves like" principle, a qualitative and predicted quantitative solubility profile for ethyl 3-(methylthio)butyrate in various common laboratory solvents is presented below.
Table 2: Predicted and Qualitative Solubility of Ethyl 3-(methylthio)butyrate in Common Solvents
| Solvent | Solvent Class | Predicted Solubility | Qualitative Assessment | Rationale |
| Water | Polar Protic | Very Low (Predicted: 1.65 g/L[3]) | Very Slightly Soluble[1] | The nonpolar alkyl chain and thioether group outweigh the polarity of the ester group, leading to poor miscibility with the highly polar and hydrogen-bonded network of water. |
| Methanol | Polar Protic | High | Soluble | As an alcohol, it shares polarity with the ester group of the solute.[1] |
| Ethanol | Polar Protic | Very High | Soluble[1] | Similar to methanol, with a slightly longer alkyl chain that enhances interaction with the nonpolar parts of the solute. |
| Acetone | Polar Aprotic | Very High | Miscible (Predicted) | The polarity of the ketone group in acetone is compatible with the ester group of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble (Predicted) | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules. |
| Hexane | Nonpolar | High | Miscible (Predicted) | The nonpolar nature of hexane will readily solvate the alkyl and thioether portions of the solute. |
| Toluene | Nonpolar (Aromatic) | Very High | Miscible (Predicted) | The aromatic ring of toluene provides favorable dispersion forces for interaction with the solute. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, well-defined experimental protocols are essential. The following sections detail the methodologies for both qualitative and quantitative determination of the solubility of ethyl 3-(methylthio)butyrate.
Safety Precautions
Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for ethyl 3-(methylthio)butyrate and all solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]
-
Ignition Sources: Keep away from open flames and other ignition sources, as some organic solvents are flammable.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[7]
Qualitative Assessment of Miscibility (Visual Method)
This method provides a rapid, preliminary assessment of whether ethyl 3-(methylthio)butyrate is miscible, partially miscible, or immiscible in a given solvent.
Methodology:
-
Preparation: To a clean, dry test tube, add approximately 2 mL of the chosen solvent.
-
Addition of Solute: Add 0.1 mL (approximately 2 drops) of ethyl 3-(methylthio)butyrate to the solvent.
-
Mixing: Gently agitate the test tube for 30 seconds.
-
Observation: Observe the mixture against a well-lit background.
-
Miscible: A single, clear liquid phase is observed.
-
Partially Miscible: The solution appears cloudy or forms an emulsion.
-
Immiscible: Two distinct liquid layers are visible.
-
-
Incremental Addition: If the initial amount dissolves, continue adding ethyl 3-(methylthio)butyrate in 0.1 mL increments, mixing after each addition, until saturation is reached (persistent cloudiness or phase separation) or a significant volume has been added, indicating high solubility.
Sources
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- 5. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 7. indenta.com [indenta.com]
A Toxicological Deep Dive: Evaluating the Safety Profile of Ethyl 3-(methylthio)butyrate
For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive analysis of the available toxicological data for Ethyl 3-(methylthio)butyrate. This document synthesizes existing information, explains the scientific rationale behind safety assessments, and offers a transparent view of the data landscape for this compound.
Introduction: The Chemical and its Context
Ethyl 3-(methylthio)butyrate is a flavoring substance used in the food industry to impart savory and tropical fruit notes.[1][2][3] Its application in consumer products necessitates a thorough understanding of its toxicological profile to ensure human safety. This guide delves into the available safety data, acknowledging the areas where data is sparse and highlighting the scientific approaches used to address these gaps, such as read-across and the Threshold of Toxicological Concern (TTC).
Chemical Identity
| Property | Value | Source |
| Chemical Name | Ethyl 3-(methylthio)butyrate | [1] |
| Synonyms | Ethyl 3-(methylthio)butanoate, FEMA 3836 | [3][4] |
| CAS Number | 233665-96-8 | [4] |
| Molecular Formula | C7H14O2S | [1][4] |
| Molecular Weight | 162.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid with a sulfury, tropical fruit odor | [1][2][4] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [1][4] |
Hazard Identification and Classification
Based on aggregated data from notifications to the ECHA C&L Inventory, Ethyl 3-(methylthio)butyrate has been flagged with the following GHS hazard statements, although it is noted that it does not meet the criteria for these classifications in 50% of the reports[1]:
-
H302: Harmful if swallowed (Acute toxicity, oral) [1]
-
H315: Causes skin irritation [1]
-
H317: May cause an allergic skin reaction [1]
-
H319: Causes serious eye irritation [1]
This preliminary hazard identification underscores the importance of a more in-depth toxicological assessment.
Metabolic Considerations and Read-Across Approach
For the purpose of this guide, we will consider the toxicological data for two structurally related compounds: Ethyl Butyrate and Methyl Thiobutyrate .
Caption: Read-across approach for assessing the toxicology of Ethyl 3-(methylthio)butyrate.
Genotoxicity and Mutagenicity Assessment
A critical aspect of any toxicological evaluation is the assessment of a compound's potential to cause genetic damage. While direct studies on Ethyl 3-(methylthio)butyrate are lacking, data from related substances provide valuable insights.
Data from Structurally Related Compounds
| Compound | Assay | Results | Conclusion | Source |
| Ethyl Butyrate | Bacterial Reverse Mutation Assay (Ames Test) | Negative in S. typhimurium strains TA92, TA94, TA98, TA100, TA1535, and TA1537, with and without metabolic activation. | Not mutagenic | [5] |
| Ethyl Butyrate | In vitro Chromosome Aberration Study | Not clastogenic | Not clastogenic | [5] |
| Methyl Thiobutyrate | BlueScreen Assay | Negative for cytotoxicity and genotoxicity, with and without metabolic activation. | Not genotoxic | [6] |
| Methyl Thiobutyrate | Bacterial Reverse Mutation Assay (Ames Test) | Negative in S. typhimurium strains TA98, TA100, TA1535, TA1537 and E. coli strain WP2uvrA, with and without metabolic activation. | Not mutagenic | [6] |
| Methyl Thiobutyrate | In vitro Micronucleus Test | Negative | Not clastogenic | [6] |
Based on the consistently negative results for both an analogous ester (ethyl butyrate) and a thio-containing ester (methyl thiobutyrate), it can be reasonably inferred that Ethyl 3-(methylthio)butyrate is unlikely to be genotoxic.[5][6]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - OECD TG 471
The Ames test is a widely accepted method for assessing the mutagenic potential of a chemical. The protocol described here is a generalized representation based on the principles of OECD Test Guideline 471.
Caption: Generalized workflow for the Bacterial Reverse Mutation (Ames) Test.
Step-by-Step Methodology:
-
Strain Selection: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are selected. These strains have mutations in the genes required for the synthesis of these amino acids, rendering them unable to grow on a medium lacking them.
-
Metabolic Activation: The test is conducted both with and without a metabolic activation system (S9 mix), typically derived from rat liver homogenate. This is crucial as some substances only become mutagenic after being metabolized.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence and absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid (e.g., histidine).
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the essential amino acid will grow and form visible colonies. These revertant colonies are counted.
-
Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control.
Repeated Dose Toxicity
There is no available data from repeated dose toxicity studies for Ethyl 3-(methylthio)butyrate. In such cases, the Threshold of Toxicological Concern (TTC) is a valuable risk assessment tool. The TTC is a pragmatic approach that establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health.
For substances like Ethyl 3-(methylthio)butyrate, which are classified as Cramer Class I materials, the TTC for repeated dose toxicity is 30 µg/kg body weight/day.[6] The estimated dietary exposure to Ethyl 3-(methylthio)butyrate is significantly below this threshold, suggesting a low potential for adverse effects from repeated exposure at current usage levels.
For Ethyl Butyrate, a No Observed Adverse Effect Level (NOAEL) has been derived from a read-across study with propyl propionate, which was determined to be 205.33 mg/kg/day.[5]
Reproductive and Developmental Toxicity
Similar to repeated dose toxicity, there is a lack of specific data for Ethyl 3-(methylthio)butyrate regarding its potential for reproductive and developmental effects. The TTC approach is also applied here. The exposure to methyl thiobutyrate, a related compound, is below the TTC for reproductive toxicity for a Cramer Class I material, indicating a low concern.[6]
Conclusion and Expert Synthesis
While direct toxicological data for Ethyl 3-(methylthio)butyrate is limited, a comprehensive safety assessment can be constructed based on the available information and established scientific principles.
-
Genotoxicity: Based on robust negative data from structurally related compounds, Ethyl 3-(methylthio)butyrate is not expected to be genotoxic.[5][6]
-
Acute Toxicity: GHS classifications suggest a potential for acute oral toxicity, as well as skin and eye irritation.[1] These are hazard warnings that should be heeded in handling the pure substance, but the risk in diluted food applications is likely to be minimal.
-
Repeated Dose and Reproductive Toxicity: In the absence of specific studies, the Threshold of Toxicological Concern (TTC) provides a conservative and health-protective approach. The estimated dietary exposure to Ethyl 3-(methylthio)butyrate is well below the established TTCs for these endpoints, indicating a low level of concern.[6]
References
-
RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. (2022). Food and Chemical Toxicology, 167. [Link]
-
RIFM fragrance ingredient safety assessment, methyl thiobutyrate, CAS Registry Number 2432-51-1. (2020). Food and Chemical Toxicology, 141. [Link]
-
Ethyl 3-(methylthio)butyrate | C7H14O2S | CID 22213645 - PubChem. [Link]
-
tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate - The Good Scents Company. [Link]
-
ETHYL 3-(METHYLTHIO)BUTYRATE - Flavor Extract Manufacturers Association (FEMA). [Link]
-
Online Edition: "Specifications for Flavourings" - Food safety and quality: details. [Link]
-
Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374) - FooDB. [Link]
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Navigating the Thermal Landscape of Ethyl 3-(methylthio)butyrate: A Technical Guide to Stability and Degradation
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: Charting Unexplored Territory
Ethyl 3-(methylthio)butyrate, a molecule of interest in various chemical and pharmaceutical contexts, presents a knowledge gap concerning its behavior under thermal stress. To date, a comprehensive, publicly available study on the thermal stability and degradation profile of this specific thioether ester is not available. This guide, therefore, serves as a pioneering document, offering a predictive framework based on established chemical principles and data from analogous structures. It is designed not as a definitive summary of existing data, but as a technical roadmap for researchers embarking on the empirical investigation of this compound. Our objective is to equip scientists with the foundational knowledge and detailed experimental methodologies required to thoroughly characterize the thermal properties of Ethyl 3-(methylthio)butyrate.
Section 1: Theoretical Framework for Thermal Degradation
The molecular architecture of Ethyl 3-(methylthio)butyrate incorporates two key functional groups: an ethyl ester and a methyl thioether. The thermal lability of the molecule will be dictated by the weakest bonds and the most kinetically and thermodynamically favorable decomposition pathways associated with these functionalities.
The Ester Moiety: A Bastion of Stability
Aliphatic esters, such as ethyl butyrate, are generally characterized by their considerable thermal stability. The decomposition of simple esters typically requires high temperatures, often in excess of 400°C. For instance, ethyl butyrate has a reported decomposition temperature of 463°C. The primary thermal degradation pathway for esters lacking a β-hydrogen on the alkyl group of the acid is homolytic cleavage of the C-O or C-C bonds at very high temperatures. However, for esters with β-hydrogens in the alcohol moiety, a well-established pathway is the ester pyrolysis reaction (Ester Elimination) , which proceeds via a cyclic transition state to yield an alkene and a carboxylic acid. Given that the ethyl group in Ethyl 3-(methylthio)butyrate possesses β-hydrogens, this pathway is a theoretical possibility, although it typically requires temperatures upwards of 400-500°C.
The Thioether Linkage: The Likely Point of Thermal Failure
In contrast to the robust ester group, the thioether linkage represents a more probable site for thermal degradation. The Carbon-Sulfur (C-S) bond is generally weaker than Carbon-Carbon (C-C) and Carbon-Oxygen (C-O) bonds, making it more susceptible to homolytic cleavage at elevated temperatures. Studies on the pyrolysis of thioesters and related sulfur compounds indicate decomposition initiation at temperatures above 220°C[1]. The thermal decomposition of ethanethiol, a simple thiol, demonstrates several key pathways that can be extrapolated to the thioether in our molecule of interest[2]:
-
Homolytic C-S Bond Cleavage: This is a primary pathway, leading to the formation of radical species.
-
Elimination Reactions: The presence of hydrogens on the carbon atoms adjacent to the sulfur can facilitate the elimination of small molecules.
Based on these principles, we can postulate the primary thermal degradation pathways for Ethyl 3-(methylthio)butyrate.
Postulated Degradation Pathways
The following pathways are proposed as the most probable routes for the thermal decomposition of Ethyl 3-(methylthio)butyrate, particularly in an inert atmosphere.
-
Pathway A: C-S Bond Fission
-
Homolytic cleavage of the S-CH₃ bond to yield a thiyl radical and a methyl radical.
-
Homolytic cleavage of the C-S bond at the 3-position of the butyrate chain to form a carbon-centered radical and a methylthiyl radical (•SCH₃).
-
-
Pathway B: Elimination of Methanethiol
-
A concerted or stepwise elimination of methanethiol (CH₃SH) from the butyrate backbone, leading to the formation of ethyl crotonate or related unsaturated esters. This is analogous to the elimination of H₂S from thiols[2].
-
-
Pathway C: Intramolecular Rearrangement
-
At higher temperatures, more complex rearrangements could occur, potentially leading to the formation of cyclic sulfur compounds like thiophenes, as has been observed in the thermolysis of other sulfur-containing organic molecules[3].
-
The relative prominence of these pathways will be dependent on factors such as temperature, heating rate, and the presence of any catalytic impurities.
Caption: Proposed major thermal degradation pathways for Ethyl 3-(methylthio)butyrate.
Section 2: A Practical Guide to Experimental Verification
To empirically determine the thermal stability and degradation profile of Ethyl 3-(methylthio)butyrate, a multi-faceted analytical approach is essential. The following section outlines a comprehensive experimental workflow.
Initial Assessment of Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is the cornerstone for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere[4].
Experimental Protocol for TGA:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, inert sample pan (platinum or alumina) should be used[5].
-
Sample Preparation: Place a small, accurately weighed sample of Ethyl 3-(methylthio)butyrate (typically 5-10 mg) into the TGA pan. For liquid samples, a hermetic pan with a pinhole lid is recommended to control evaporation[6].
-
Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a temperature below its boiling point (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C)[7].
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature to obtain the TGA curve.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of maximum decomposition rates.
-
Characterization of Thermal Transitions: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time, providing information on thermal events such as melting, boiling, and decomposition.
Experimental Protocol for DSC:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Seal a small, accurately weighed sample (2-5 mg) of Ethyl 3-(methylthio)butyrate in a hermetic aluminum pan. An empty, sealed hermetic pan should be used as a reference.
-
Atmosphere: Maintain an inert atmosphere (nitrogen or argon) with a constant purge rate.
-
Temperature Program: Use a similar temperature program as in the TGA analysis, covering the range of interest.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks corresponding to melting and boiling.
-
Exothermic peaks may indicate decomposition or other chemical reactions. Correlate these with the mass loss events observed in the TGA.
-
Identification of Degradation Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition[8]. The sample is rapidly heated to a specific temperature in the pyrolyzer, and the resulting fragments are separated by GC and identified by MS[9].
Experimental Protocol for Py-GC-MS:
-
Sample Preparation: A small amount of Ethyl 3-(methylthio)butyrate (in the microgram range) is loaded into a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a series of temperatures determined from the TGA data (e.g., just above Tonset and at the peak decomposition temperatures).
-
GC Separation: The pyrolysis products are swept into a GC column with a suitable stationary phase for separating a range of volatile and semi-volatile organic compounds. A temperature-programmed GC run is used to elute the compounds.
-
MS Detection and Identification: The separated compounds are introduced into a mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) to identify the degradation products.
-
Data Interpretation: By analyzing the products formed at different pyrolysis temperatures, a detailed picture of the degradation mechanism can be constructed.
Caption: A comprehensive experimental workflow for the thermal analysis of Ethyl 3-(methylthio)butyrate.
Section 3: Data Presentation and Interpretation
To facilitate a clear understanding and comparison of the experimental results, all quantitative data should be summarized in a structured format.
Table 1: Summary of Thermal Analysis Data (Hypothetical Data)
| Parameter | Value | Method |
| Onset Decomposition Temp. (Tonset) | e.g., 235 °C | TGA (10°C/min, N₂) |
| Temp. of Max. Decomposition Rate | e.g., 255 °C | DTG |
| Residual Mass at 600°C | e.g., < 1% | TGA |
| Melting Point | e.g., -50 °C | DSC |
| Boiling Point | e.g., 210 °C | DSC |
| Decomposition Enthalpy | e.g., -150 J/g | DSC |
Table 2: Identified Degradation Products via Py-GC-MS (Hypothetical Data at 250°C)
| Retention Time (min) | Identified Compound | Proposed Origin |
| e.g., 3.5 | Methanethiol | Pathway B |
| e.g., 5.2 | Ethyl Crotonate | Pathway B |
| e.g., 7.8 | Methyl Radical Adducts | Pathway A |
| e.g., 9.1 | Thiophene | Pathway C |
Conclusion: A Call for Empirical Exploration
This technical guide provides a robust theoretical and practical framework for investigating the thermal stability and degradation of Ethyl 3-(methylthio)butyrate. While the absence of direct experimental data necessitates a predictive approach, the proposed degradation pathways, rooted in the established chemistry of esters and thioethers, offer a solid starting point for research. The detailed experimental protocols for TGA, DSC, and Py-GC-MS provide a clear and actionable plan for scientists to generate the empirical data needed to validate and refine these hypotheses. It is through such rigorous experimental inquiry that the thermal landscape of this important molecule will be fully mapped, providing critical knowledge for its safe and effective application in research and development.
References
-
Molecular rearrangements. III. Thermal decomposition of some selected thioesters. Canadian Science Publishing. Available at: [Link]
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Analysis of pyrolysis component variations in three azo compounds using headspace gas chromatography-mass spectrometry (HS-GC-MS). Analytical Methods (RSC Publishing). Available at: [Link]
-
Pyrolysis of unsymmetrical dialkyl sulfoxides. Rates of alkene formation and composition of the gaseous products. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Effect of temperature on methyl and ethyl butyrate biosynthesis. ResearchGate. Available at: [Link]
-
Protocol Thermogravimetric Analysis (TGA). EPFL. Available at: [Link]
-
Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. PubMed Central. Available at: [Link]
-
Pyrolysis-GC/MS differentiates polyesters and detects additives for improved monitoring of textile labeling accuracy and plastic pollution. ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. Available at: [Link]
-
Theoretical Study of the thermal decomposition of primary thiols on th. Taylor & Francis eBooks. Available at: [Link]
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Pyrolysis GCMS The Power of Mass Spectrometry for Unveiling Plastic Contamination in the Environment. YouTube. Available at: [Link]
-
A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]
-
Formation of dialkylthiophenes by thermolysis of di(1-alkenyl) disulfides and alkyl 1-propenyl disulfides. ResearchGate. Available at: [Link]
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Ethyl butyrate. Wikipedia. Available at: [Link]
-
Pyrolysis-GC/MS, A Powerful Analytical Tool for Additives and Polymers Characterization. Semantic Scholar. Available at: [Link]
-
Phenol. Wikipedia. Available at: [Link]
-
ETHYL BUTYRATE. Ataman Kimya. Available at: [Link]
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3.6. Thermogravimetric Analysis (TGA). Bio-protocol. Available at: [Link]
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Thiols And Thioethers. Master Organic Chemistry. Available at: [Link]
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Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel. White Rose Research Online. Available at: [Link]
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Hydrogen peroxide. Wikipedia. Available at: [Link]
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Application of Pyrolysis–Gas Chromatography–Mass Spectrometry for the Identification of Polymeric Materials. LCGC International. Available at: [Link]
-
Ethyl butyrate. PubChem. Available at: [Link]
-
Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Available at: [Link]
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13.8 Sulfides. Organic Chemistry. YouTube. Available at: [Link]
-
Thermal Decomposition Mechanism for Ethanethiol. PMC - NIH. Available at: [Link]
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An In-depth Technical Guide to Ethyl 3-(methylthio)butyrate: From Discovery to Synthesis
Introduction
Ethyl 3-(methylthio)butyrate, systematically known as ethyl 3-(methylsulfanyl)butanoate, is a sulfur-containing ester that has garnered significant interest in the fields of flavor and fragrance chemistry. Its unique organoleptic profile, characterized by tropical, fruity, and sulfurous notes, makes it a valuable component in the formulation of various food and beverage flavorings. This technical guide provides a comprehensive overview of Ethyl 3-(methylthio)butyrate, with a focus on its historical context, synthesis, chemical properties, and applications, tailored for researchers, scientists, and professionals in drug development and chemical industries.
Physicochemical Properties and Characterization
Ethyl 3-(methylthio)butyrate is a colorless to pale yellow liquid with a distinct odor. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂S | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| Density | 0.880-0.887 g/cm³ | [1] |
| Boiling Point | Not available | |
| Refractive Index | 1.462-1.468 | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [1] |
| FEMA Number | 3836 | [2] |
Historical Perspective and First Synthesis
The causality behind this experimental choice lies in the inherent reactivity of the reactants. Methyl mercaptan, a nucleophilic thiol, readily attacks the electrophilic β-carbon of ethyl crotonate, which is activated by the electron-withdrawing ester group. This conjugate addition is a highly efficient and atom-economical method for constructing the target molecule.
Reaction Mechanism: Michael Addition
The reaction proceeds via a nucleophilic attack of the thiolate ion on the β-carbon of the α,β-unsaturated ester, followed by protonation of the resulting enolate.
Caption: Mechanism of Michael Addition for Ethyl 3-(methylthio)butyrate Synthesis.
Experimental Protocol: A Classic Synthesis
The following protocol describes a representative procedure for the synthesis of Ethyl 3-(methylthio)butyrate via the Michael addition of methyl mercaptan to ethyl crotonate. This protocol is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Materials and Equipment
-
Methyl mercaptan (or a suitable precursor like sodium thiomethoxide)
-
Ethyl crotonate
-
A basic catalyst (e.g., sodium methoxide, triethylamine)
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Distillation apparatus
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, a solution of ethyl crotonate in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Catalyst Addition: A catalytic amount of a suitable base is added to the reaction mixture.
-
Thiol Addition: Methyl mercaptan is slowly added to the reaction mixture via a dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup: Upon completion, the reaction mixture is quenched with a dilute acid (e.g., HCl) to neutralize the catalyst. The mixture is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to obtain pure Ethyl 3-(methylthio)butyrate.
Sources
Methodological & Application
Quantifying Ethyl 3-(methylthio)butyrate in Food and Beverage Samples: An Application Guide
Introduction: The Subtle Art of Flavor Quantification
Ethyl 3-(methylthio)butyrate is a volatile sulfur-containing ester that plays a significant role in the aroma profile of various foods and beverages. Characterized by its tropical, fruity, and sometimes sulfury notes, its presence, even at trace levels, can significantly impact the consumer's sensory experience.[1] Accurate quantification of this compound is crucial for quality control, product development, and authenticity assessment in the food and beverage industry. This application note provides a comprehensive guide for researchers, scientists, and quality control professionals on the robust and reliable quantification of ethyl 3-(methylthio)butyrate. We will delve into the rationale behind method selection, provide detailed protocols for sample preparation and instrumental analysis, and establish a framework for method validation to ensure data integrity.
Chemical Profile of Ethyl 3-(methylthio)butyrate:
| Property | Value | Source |
| Chemical Formula | C7H14O2S | [2] |
| Molecular Weight | 162.25 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Tropical fruity, red fruit, pineapple with sulfurous nuances | [1] |
| Boiling Point | 196-197 °C at 760 mmHg | |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [3] |
| CAS Number | 233665-96-8 | [2] |
The Analytical Challenge: Navigating Complex Matrices
Food and beverage samples are inherently complex, containing a wide array of volatile and non-volatile components that can interfere with the analysis of trace-level flavor compounds. The primary challenges in quantifying ethyl 3-(methylthio)butyrate include its volatility, potential for thermal degradation, and the presence of matrix effects from sugars, proteins, and other constituents that can suppress or enhance the analytical signal. Therefore, a carefully designed analytical workflow is paramount.
Visualizing the Workflow: From Sample to Result
The following diagram illustrates the comprehensive workflow for the quantification of ethyl 3-(methylthio)butyrate in food and beverage samples.
Caption: A comprehensive workflow for the quantification of Ethyl 3-(methylthio)butyrate.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the sample matrix, the expected concentration of the analyte, and the desired sample throughput. For volatile compounds like ethyl 3-(methylthio)butyrate, headspace techniques are often preferred as they minimize matrix interference.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and relatively fast technique ideal for screening and quantifying volatile and semi-volatile compounds in various matrices.[4]
Rationale: This method is chosen for its simplicity and minimal sample manipulation, which reduces the risk of analyte loss or contamination. The selection of the fiber coating is crucial for the selective extraction of the target analyte. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to a wide range of volatile compounds, including sulfur-containing esters.
Step-by-Step Protocol:
-
Sample Preparation:
-
For liquid samples (e.g., wine, beer, fruit juice): Place 5 mL of the sample into a 20 mL headspace vial.
-
For solid or semi-solid samples (e.g., fruit puree, yogurt): Weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 3 mL of deionized water.
-
-
Matrix Modification: Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., ethyl 3-(methylthio)propionate or a deuterated analog of the target analyte) at a known concentration.
-
Incubation and Extraction:
-
Equilibrate the vial at 50°C for 15 minutes with agitation.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 50°C with continuous agitation.
-
-
Desorption: Immediately transfer the SPME fiber to the GC injector and desorb for 5 minutes at 250°C in splitless mode.
Protocol 2: Stir Bar Sorptive Extraction (SBSE)
SBSE offers a higher extraction efficiency than SPME due to the larger volume of the sorbent phase, making it suitable for trace-level analysis.
Rationale: This technique is particularly useful when the expected concentration of ethyl 3-(methylthio)butyrate is very low. The polydimethylsiloxane (PDMS) coated stir bar effectively extracts non-polar to semi-polar compounds.
Step-by-Step Protocol:
-
Sample Preparation: Place 10 mL of a liquid sample (or a 5 g solid sample diluted with 10 mL of water) into a 20 mL vial.
-
Internal Standard Spiking: Add a known concentration of an appropriate internal standard.
-
Extraction: Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial and stir at 1000 rpm for 60 minutes at room temperature.
-
Stir Bar Recovery and Rinsing: Remove the stir bar with forceps, rinse briefly with deionized water, and gently dry with a lint-free tissue.
-
Thermal Desorption: Place the stir bar into a thermal desorption tube and desorb using a thermal desorption unit coupled to the GC-MS. A typical desorption program is to ramp from 40°C to 250°C at 60°C/min and hold for 5 minutes.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classical extraction technique that is useful for samples with higher concentrations of the analyte or when headspace techniques are not available.
Rationale: LLE allows for the extraction of a larger sample volume, which can be beneficial for less-concentrated samples. However, it is more labor-intensive and requires the use of organic solvents. Dichloromethane is a common choice for extracting esters.
Step-by-Step Protocol:
-
Sample Preparation: Place 20 mL of a liquid sample into a separatory funnel.
-
Internal Standard Spiking: Spike the sample with a known concentration of an internal standard.
-
Extraction: Add 10 mL of dichloromethane to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the pressure. Allow the layers to separate.
-
Collection and Drying: Drain the organic (bottom) layer into a flask containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of 1 mL.
-
Injection: Inject 1 µL of the concentrated extract into the GC system.
Part 2: Instrumental Analysis - Separation and Detection
Gas chromatography is the technique of choice for the analysis of volatile flavor compounds. The choice between a mass spectrometer (MS) and a flame ionization detector (FID) depends on the specific needs of the analysis.
GC-MS for Identification and Quantification:
GC-MS provides definitive identification of the target analyte based on its mass spectrum and retention time. It is the preferred method for method development and for analyzing complex samples.
Recommended GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-WAX or HP-INNOWax (30 m x 0.25 mm, 0.25 µm) | A polar column is essential for the good separation of polar and semi-polar esters. |
| Injector Temperature | 250°C | Ensures rapid volatilization of the analyte. |
| Injection Mode | Splitless (for SPME/SBSE) or Split 10:1 (for LLE) | Splitless mode maximizes sensitivity for trace analysis, while a split injection is suitable for more concentrated LLE extracts. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides good chromatographic resolution. |
| Oven Temperature Program | 40°C (hold for 3 min), ramp to 180°C at 5°C/min, then to 230°C at 10°C/min (hold for 5 min) | A well-defined temperature program is crucial for separating the target analyte from other volatile compounds. |
| MS Transfer Line Temp. | 240°C | Prevents condensation of the analyte. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 35-350 | A wide mass range allows for the detection of a broad range of compounds. |
| Quantification Ions | m/z 61, 74, 101, 162 (Quantifier: 61 ) | Select characteristic ions for selective and sensitive quantification. The ion at m/z 61 is often a prominent and specific fragment for this compound. |
GC-FID for Routine Quantification:
GC-FID is a robust and cost-effective detector for routine quantitative analysis once the method has been established and the identity of the analyte peak is confirmed.
Recommended GC-FID Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | Same as GC-MS | Ensures consistent retention times. |
| Injector and Oven | Same as GC-MS | Maintains consistent chromatography. |
| Detector Temperature | 250°C | Standard operating temperature for FID. |
| Hydrogen Flow | 30 mL/min | Optimized for flame stability and sensitivity. |
| Air Flow | 300 mL/min | Supports the hydrogen flame. |
| Makeup Gas (N2 or He) | 25 mL/min | Ensures efficient transfer of the analyte to the detector. |
Part 3: Data Processing and Method Validation - Ensuring Trustworthy Results
Robust data processing and thorough method validation are non-negotiable for generating reliable and defensible results.
Calibration and Quantification:
Due to the complexity of food and beverage matrices, a matrix-matched calibration is highly recommended to compensate for matrix effects.[5][6]
Procedure:
-
Prepare a Blank Matrix: Obtain a sample of the food or beverage that is known to be free of ethyl 3-(methylthio)butyrate. If this is not possible, a simulated matrix can be prepared.
-
Create Calibration Standards: Spike the blank matrix with known concentrations of a certified ethyl 3-(methylthio)butyrate analytical standard to create a series of at least five calibration points covering the expected concentration range in the samples.
-
Process and Analyze: Process and analyze the matrix-matched standards using the same sample preparation and instrumental methods as the unknown samples.
-
Construct the Calibration Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression should be applied, and the coefficient of determination (R²) should be ≥ 0.995.
Method Validation Protocol:
A single-laboratory validation should be performed to demonstrate that the method is fit for its intended purpose. The following parameters should be assessed:
| Parameter | Acceptance Criteria | Description |
| Linearity | R² ≥ 0.995 | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[7] |
| Accuracy (Recovery) | 80-120% | The closeness of the measured value to the true value, assessed by analyzing spiked blank matrix samples at low, medium, and high concentrations. |
| Precision (Repeatability) | RSD ≤ 15% | The closeness of agreement between independent test results obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time. Assessed by replicate analyses of a spiked sample. |
| Limit of Detection (LOD) | S/N ≥ 3 | The lowest concentration of an analyte that can be reliably detected. Can be estimated from the standard deviation of the response and the slope of the calibration curve.[7][8] |
| Limit of Quantification (LOQ) | S/N ≥ 10 | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. Can be estimated from the standard deviation of the response and the slope of the calibration curve.[7][8] |
Typical Performance Data (Example):
| Parameter | Expected Value |
| Linearity (R²) | > 0.997 |
| LOD | 0.1 - 1 µg/L |
| LOQ | 0.3 - 3 µg/L |
| Recovery | 90 - 110% |
| Precision (RSD) | < 10% |
Expected Concentrations in Food and Beverages
The concentration of ethyl 3-(methylthio)butyrate can vary significantly depending on the product, processing, and storage conditions. The following table provides some indicative concentration ranges found in the literature for related compounds, as specific data for ethyl 3-(methylthio)butyrate is limited.
| Product | Typical Concentration Range of Similar Esters | Reference |
| Wine | Ethyl 3-hydroxybutanoate: ~450 µg/L | [9] |
| Beer | Ethyl acetate: up to 22 mg/L; Isoamyl acetate: up to 2.09 mg/L | [10] |
| Fruit Juices | Varies widely depending on the fruit and processing | [11] |
Conclusion: A Robust Framework for Flavor Analysis
This application note provides a comprehensive and scientifically grounded framework for the quantification of ethyl 3-(methylthio)butyrate in food and beverage samples. By carefully selecting the appropriate sample preparation technique, optimizing instrumental parameters, and conducting a thorough method validation, researchers and quality control professionals can obtain accurate and reliable data. This enables a deeper understanding of the factors influencing flavor profiles, leading to improved product quality and consistency. The provided protocols for HS-SPME, SBSE, and LLE, coupled with detailed GC-MS and GC-FID conditions, offer a solid starting point for the development of routine and research-oriented analytical methods.
References
-
PubChem. (n.d.). Ethyl 3-(methylthio)propionate. National Center for Biotechnology Information. Retrieved from [Link]
-
Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. (n.d.). SilcoTek. Retrieved from [Link]
-
FooDB. (2018, May 28). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374). Retrieved from [Link]
-
Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. (2023). PMC. Retrieved from [Link]
-
Analysis of Fatty Acid Ethyl Ester on Hair as a Diagnosis of Ethanol Abuse. (n.d.). Hilaris Publisher. Retrieved from [Link]
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Determination of Volatile Sulfur Compounds in Beverage and Coffee Samples by Purge-and-Trap On-Line Coupling with a Gas Chromatography-Flame Photometric Detector. (2020). ResearchGate. Retrieved from [Link]
-
SULFUR IN GASOLINE: - NIST REFERENCE STANDARDS - Technology Advantage: Agilent Intuvo 9000 GC with SCD. (2016, September 1). Agilent. Retrieved from [Link]
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Off Characters. (2018, April 6). UC Davis, Viticulture and Enology. Retrieved from [Link]
-
Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products. (2024, May 21). PMC. Retrieved from [Link]
-
Determination of Trace Amounts of Sulfur Compounds in Gases by GC-SCD. (n.d.). Shimadzu. Retrieved from [Link]
-
Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. (2017, December 14). SciELO. Retrieved from [Link]
-
Characterization of Four Alkyl-branched Fatty Acids as Methyl, Ethyl, Propyl, and Butyl Esters Using Gas Chromatography-Quadrupole Time of Flight Mass Spectrometry. (2021). ResearchGate. Retrieved from [Link]
-
Rapid Quantification of Flavor-Active Sulfur Compounds in Beer. (n.d.). Agraria. Retrieved from [Link]
-
Molecular Insights into the Aroma Difference between Beer and Wine: A Meta-Analysis-Based Sensory Study Using Concentration Leveling Tests. (2024, September 30). PMC. Retrieved from [Link]
-
Optimization of Calibration Strategies for the Quantification of Volatile Compounds in Virgin Olive Oil. (2023). MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(methylthio)butyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
Differentiation of Fresh and Processed Fruit Juices Using Volatile Composition. (2019). MDPI. Retrieved from [Link]
- Process for producing ethyl butyrate. (n.d.). Google Patents.
-
Volatile Esters and Fusel Alcohol Concentrations in Beer Optimized by Modulation of Main Fermentation Parameters in an Industrial Plant. (2021). MDPI. Retrieved from [Link]
-
Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. (2015, December 9). ACS Publications. Retrieved from [Link]
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The Tropical Signature: Elucidating the Role of Ethyl 3-(Methylthio)butyrate in Fruit Aroma Chemistry
[Application Note & Protocol Guide]
Authored by: Senior Application Scientist, Gemini Division
For Dissemination To: Researchers, scientists, and professionals in flavor chemistry, food science, and drug development.
Abstract
Ethyl 3-(methylthio)butyrate is a pivotal, yet often overlooked, sulfur-containing ester that imparts characteristic tropical notes to a variety of fruits. Its potent aroma, described as a complex blend of tropical fruit, pineapple, and sulfurous notes, contributes significantly to the overall sensory profile of these fruits, even at trace concentrations.[1] This document provides a comprehensive guide to understanding and quantifying the role of ethyl 3-(methylthio)butyrate in tropical fruit aroma. We will delve into the chemical properties of this compound, detail its contribution to the aroma of specific fruits, and provide robust, field-proven protocols for its extraction, identification, and sensory evaluation. This guide is designed to equip researchers with the necessary tools to accurately assess the impact of this key aroma compound.
Introduction: The Subtle Power of Sulfur in Tropical Aromas
While esters are widely recognized as the primary contributors to the fruity notes of many tropical fruits, sulfur compounds often provide the unique and defining character.[2] Ethyl 3-(methylthio)butyrate, a colorless to pale yellow liquid, is a prime example of a sulfur-containing ester that plays a crucial role in the complex aroma profiles of tropical fruits.[3] Its characteristic scent profile is a combination of tropical fruity, pineapple, and sulfurous notes.[1] Although present in minute quantities, its low odor threshold means it can have a significant impact on the overall flavor perception. Understanding the contribution of this single molecule is essential for a complete comprehension of tropical fruit aroma chemistry.
Chemical Properties of Ethyl 3-(methylthio)butyrate:
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | |
| Molecular Weight | 162.25 g/mol | |
| CAS Number | 233665-96-8 | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor Description | Tropical fruity, pineapple, sulfurous | [1] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils | [3] |
Analytical Workflows for the Characterization of Ethyl 3-(Methylthio)butyrate
The accurate identification and quantification of ethyl 3-(methylthio)butyrate in a complex fruit matrix requires a multi-step analytical approach. The following diagram illustrates a typical workflow, integrating sample preparation, instrumental analysis, and sensory evaluation.
Caption: Analytical workflow for ethyl 3-(methylthio)butyrate analysis.
Detailed Protocols
Protocol for Headspace Solid-Phase Microextraction (HS-SPME) and GC-MS Analysis
This protocol details the extraction of volatile compounds from a tropical fruit matrix using HS-SPME, followed by identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Fresh tropical fruit (e.g., pineapple, mango, passion fruit)
-
20 mL headspace vials with magnetic screw caps and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Sodium chloride (NaCl)
-
Internal standard (e.g., 3-octanol)
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
-
Sample Preparation:
-
Homogenize the fresh fruit pulp in a blender.
-
Weigh 5 g of the fruit homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 3-octanol in methanol).
-
Immediately seal the vial.
-
-
HS-SPME Extraction:
-
Place the vial in a heating block or water bath set to 50°C.
-
Allow the sample to equilibrate for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.
-
-
GC-MS Analysis:
-
Immediately after extraction, desorb the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp to 150°C at a rate of 4°C/minute.
-
Ramp to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass scan range: m/z 35-350.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
-
Data Analysis:
-
Identify ethyl 3-(methylthio)butyrate by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantify the compound by comparing its peak area to that of the internal standard.
-
Protocol for Stir Bar Sorptive Extraction (SBSE) and GC-Olfactometry (GC-O) Analysis
This protocol is designed to assess the odor activity of volatile compounds, including ethyl 3-(methylthio)butyrate, using SBSE for extraction and a human assessor as a detector in GC-O.
Materials:
-
Fruit juice or clarified fruit puree
-
Twister® stir bars (PDMS-coated)
-
Thermal desorption unit (TDU) coupled to a GC-O system
-
Olfactory detection port (ODP)
Procedure:
-
Sample Preparation:
-
Place 10 mL of fruit juice or clarified puree into a 20 mL vial.
-
Add a conditioned Twister® stir bar to the vial.
-
-
SBSE Extraction:
-
Stir the sample at 1000 rpm for 60 minutes at room temperature.
-
After extraction, remove the stir bar with clean forceps, rinse with a small amount of deionized water, and gently dry with a lint-free tissue.
-
-
GC-O Analysis:
-
Place the Twister® into a glass thermal desorption tube and introduce it into the TDU.
-
TDU Program:
-
Initial temperature: 40°C.
-
Ramp to 250°C at 60°C/minute, hold for 5 minutes.
-
-
The desorbed volatiles are cryofocused in a cooled injection system (CIS) before being transferred to the GC column.
-
GC Oven Program: (Same as in the GC-MS protocol).
-
The column effluent is split (typically 1:1) between the MS detector and the ODP.
-
A trained sensory panelist sniffs the effluent at the ODP and records the time, intensity, and description of each perceived odor.
-
-
Data Analysis:
-
Correlate the retention times of the odor events with the peaks from the MS chromatogram to identify the compounds responsible for the specific aromas.
-
The intensity of the "tropical fruit" or "pineapple-like" aroma at the retention time of ethyl 3-(methylthio)butyrate provides a measure of its odor activity.
-
Quantitative Data and Odor Activity Values (OAVs)
While specific quantitative data for ethyl 3-(methylthio)butyrate across a wide range of tropical fruits is still an area of active research, data for the closely related compound, ethyl 3-(methylthio)propionate, in pineapple provides a valuable reference.
| Fruit | Compound | Concentration (µg/kg) | Odor Threshold in Water (µg/L) | Odor Activity Value (OAV) | Reference |
| Pineapple | Ethyl 3-(methylthio)propionate | Not specified | Not specified | >1 | [4] |
| Passion Fruit Wine | Ethyl 3-(methylthio)propionate | 10.34 - 11.46 | 1 | ~10-11 | [5] |
Sensory Evaluation Protocol
To specifically assess the contribution of ethyl 3-(methylthio)butyrate to the aroma of a tropical fruit, a sensory panel can be employed.
Objective: To determine the perceived impact of ethyl 3-(methylthio)butyrate on the aroma of a model fruit juice.
Materials:
-
Base fruit juice with a relatively simple aroma profile (e.g., white grape juice).
-
Pure ethyl 3-(methylthio)butyrate standard.
-
A series of dilutions of the standard in a suitable solvent (e.g., ethanol).
-
Sensory evaluation booths with controlled lighting and ventilation.
-
Opaque, coded sample cups.
-
Water and unsalted crackers for palate cleansing.
-
A trained sensory panel of at least 8-10 members.
Procedure:
-
Panel Training:
-
Familiarize the panelists with the aroma of the base juice and the pure ethyl 3-(methylthio)butyrate standard at different concentrations.
-
Develop a consensus on descriptive terms for the aroma attributes (e.g., "tropical," "pineapple," "sulfurous," "fruity," "sweet").
-
-
Sample Preparation:
-
Prepare a series of samples by spiking the base juice with increasing concentrations of ethyl 3-(methylthio)butyrate, bracketing the expected concentration range in tropical fruits.
-
Include a "blank" sample of the unspiked base juice.
-
-
Sensory Evaluation:
-
Present the coded samples to the panelists in a randomized order.
-
Instruct the panelists to evaluate the aroma of each sample and rate the intensity of the agreed-upon descriptive terms on a line scale (e.g., from 0 = not perceptible to 10 = very strong).[7]
-
-
Data Analysis:
-
Analyze the intensity ratings for each attribute across the different concentrations.
-
Use statistical methods (e.g., ANOVA) to determine the concentration at which a significant difference in the "tropical," "pineapple," and "sulfurous" attributes is perceived compared to the blank.
-
Conclusion and Future Perspectives
Ethyl 3-(methylthio)butyrate is a potent and character-defining aroma compound in many tropical fruits. Its unique sensory profile contributes significantly to the overall perception of "tropicality." The protocols outlined in this guide provide a robust framework for the extraction, identification, quantification, and sensory evaluation of this important molecule.
Future research should focus on:
-
Establishing a definitive odor threshold for ethyl 3-(methylthio)butyrate in water to enable accurate OAV calculations.
-
Quantifying the concentration of ethyl 3-(methylthio)butyrate in a wider variety of tropical fruits to build a comprehensive database.
-
Investigating the biosynthetic pathways leading to the formation of ethyl 3-(methylthio)butyrate in fruits.
-
Exploring the synergistic and antagonistic effects of ethyl 3-(methylthio)butyrate with other volatile compounds in shaping the complete aroma profile of tropical fruits.
By applying the methodologies described herein and pursuing these future research directions, the scientific community can gain a deeper and more nuanced understanding of the intricate chemistry that gives tropical fruits their unique and desirable aromas.
References
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Xiao, Z., Chen, L., Niu, Y., & Deng, J. (2021). Evaluation of the Interaction Between Esters and Sulfur Compounds in Pineapple Using Feller's Additive Model, OAV, and Odor Activity Coefficient. Foods, 10(8), 1888. [Link]
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PubChem. (n.d.). Ethyl 3-(methylthio)butyrate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl 3-(ethyl thio) butyrate. Retrieved from [Link]
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The Good Scents Company. (n.d.). tropical 3-thiobutyrate ethyl 3-(methylthio)butyrate. Retrieved from [Link]
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Rondan-Sanabria, G., & de Souza, V. B. (2018). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. Scientia Agropecuaria, 9(3), 319-327. [Link]
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Zhang, M., Zi, R., Wang, Y., & Li, H. (2022). Aromatic Characteristics of Passion Fruit Wines Measured by E-Nose, GC-Quadrupole MS, GC-Orbitrap-MS and Sensory Evaluation. Foods, 11(23), 3789. [Link]
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Pino, J. A. (2018). Volatile sulfur compounds in tropical fruits. Fruits, 73(1), 1-15. [Link]
-
Pino, J. A., & Sauri-Duch, E. (2021). A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis. Molecules, 26(17), 5205. [Link]
- Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2000). Chemical characterization of the aroma of Grenache rosé wines: a comparative study of the volatile composition of rosé and red wines from the same grape variety. Journal of Agricultural and Food Chemistry, 48(9), 4374-4382.
-
Iglesias, I., Echeverría, G., & López, M. L. (2023). Performance of an Expert Sensory Panel and Instrumental Measures for Assessing Eating Fruit Quality Attributes in a Pear Breeding Programme. Horticulturae, 9(4), 434. [Link]
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Leonardos, G., Kendall, D., & Barnard, N. (1969). Odor threshold determinations of 53 odorant chemicals. Journal of the Air Pollution Control Association, 19(2), 91-95. [Link]
-
Ulrich, D., & Olbricht, K. (2013). A novel method used for the aroma evaluation of strawberry fruits: Aroma extract dilution-strip analysis. Journal of a new agricultural science, 6(1), 1-5. [https://www.researchgate.net/publication/236942973_A_novel_method_used_for_the_aroma_evaluation_of_strawberry_fruits_Aroma_extract_dilution-strip_analysis]([Link]_ of_strawberry_fruits_Aroma_extract_dilution-strip_analysis)
-
DLG. (2018). Panel training on odour and aroma perception for sensory analysis. DLG-Expert report. [Link]
-
FlavorActiv. (2023). Sensory Evaluation of Food | Quick Guide to Quality Testing. Retrieved from [Link]
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Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]
-
Fornari, T., Vicente, G., & Vázquez, E. (2022). Potential of Industrial Pineapple (Ananas comosus (L.) Merrill) By-Products as Aromatic and Antioxidant Sources. Antioxidants, 11(11), 2199. [Link]
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Chen, X., Li, X., Wu, S., & Li, J. (2023). Changes in Key Aroma Compounds of 'Guire 82' Mangoes with Different Ripening Stages before and after Processing into Dehydrated Mangoes. Foods, 12(15), 2873. [Link]
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Feng, Y., Cai, Y., Sun-Waterhouse, D., Cui, C., Su, G., Lin, L., & Zhao, M. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio?. Food chemistry, 187, 44-52. [Link]
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FlavorSum. (2023). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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Wikipedia. (2023). Odor detection threshold. In Wikipedia. Retrieved from [Link]
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Lee, S. J., Park, S. H., Kim, K. T., & Lee, J. H. (2024). Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique. Frontiers in Nutrition, 11, 1369715. [Link]
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Beaulieu, J. C., & Grimm, C. C. (2001). Aroma extract dilution analysis of cv. Meeker (Rubus idaeus L.) red raspberries from Oregon and Washington. Journal of agricultural and food chemistry, 49(1), 114-119. [Link]
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Tentamus. (n.d.). Sensory Testing of Food. Retrieved from [Link]
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Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method. Journal of Japan Association on Odor Environment, 34(5), 263-271. [Link]
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Steinhart, H., & Wullkopf, S. (2007). Gas chromatography–olfactometry in food flavour analysis. Journal of Chromatography A, 1186(1-2), 1-14. [Link]
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Chemical Engineering Transactions. (2012). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 30, 211-216. [Link]
- de Pinho, P. G., & Bertrand, A. (1995). Volatile components of passion fruit juice. Journal of Agricultural and Food Chemistry, 43(6), 1591-1595.
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Jabalpurwala, F. A., Gurbuz, B., & Rouseff, R. L. (2010). Analysis of grapefruit sulfur volatiles using SPME and pulsed flame photometric detection. Food chemistry, 121(1), 214-219. [Link]
-
Singh, P., Shrivastava, R., & Singh, R. (2023). Nontargeted Metabolite Profiling of the Most Prominent Indian Mango (Mangifera indica L.) Cultivars Using Different Extraction Methods. ACS Food Science & Technology, 3(11), 2009-2022. [Link]
-
Steingass, C. B., Jutzi, M., Rist, M., & Carle, R. (2015). Studies into the phenolic patterns of different tissues of pineapple (Ananas comosus [L.] Merr.) infructescence by HPLC-DAD-ESI-MS (n) and GC-MS analysis. Journal of agricultural and food chemistry, 63(22), 5497-5506. [Link]
-
Jordán, M. J., Tandon, K., Shaw, P. E., & Goodner, K. L. (2001). HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. Journal of agricultural and food chemistry, 49(10), 4813-4817. [Link]
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Campden BRI. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]
-
Mutschler, S., & van de Koppel, S. (2011). Odor Thresholds and Breathing Changes of Human Volunteers as Consequences of Sulphur Dioxide Exposure Considering Individual Factors. International journal of environmental research and public health, 8(7), 2771-2784. [Link]
-
Li, Y., Li, Z., Wang, Y., Zhang, Y., & Li, X. (2024). Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction Combined with Gas Chromatography–Mass Spectrometry. Horticulturae, 10(11), 1205. [Link]
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Application Note: Ethyl 3-(methylthio)butyrate as a Reference Standard for Analytical Quantification
Abstract
This document provides a comprehensive technical guide on the use of Ethyl 3-(methylthio)butyrate as a reference standard in analytical chemistry. Primarily known as a flavoring agent in the food and beverage industry, its unique structure and properties make it a valuable candidate for a reference material in quality control and research applications.[1][2] This guide details its physicochemical properties, provides validated protocols for its use in Gas Chromatography-Mass Spectrometry (GC-MS), and explains the fundamental principles of internal standard calibration to ensure analytical accuracy. The intended audience includes researchers, analytical scientists, and professionals in drug development and food science who require precise and reproducible quantification of volatile and semi-volatile compounds.
Introduction: The Imperative of High-Purity Reference Standards
In analytical chemistry, the accuracy and reliability of quantitative measurements are fundamentally dependent on the quality of the reference materials used.[3][4] A reference standard serves as a calibrated benchmark against which unknown samples are compared. According to the International Organization for Standardization (ISO), the use of certified reference materials is crucial for method validation, calibration, and establishing metrological traceability.[5][6][7]
Ethyl 3-(methylthio)butyrate (FEMA No. 3836) is a fatty acid ester recognized for its distinct tropical and sulfury aroma, contributing to the flavor profile of various food products.[1][8] Its presence and concentration are critical to the final product's sensory characteristics, necessitating precise analytical methods for its monitoring. This application note establishes the framework for using high-purity Ethyl 3-(methylthio)butyrate as a reference standard for such quantitative analyses.
Physicochemical Profile
A thorough understanding of the physicochemical properties of a reference standard is essential for its proper handling, storage, and application in analytical methods. Ethyl 3-(methylthio)butyrate is a colorless to pale yellow liquid with characteristic solubility and volatility profiles that make it amenable to chromatographic analysis.[9]
| Property | Value | Source |
| IUPAC Name | ethyl 3-(methylsulfanyl)butanoate | [1] |
| Synonyms | Ethyl 3-(methylthio)butanoate, FEMA 3836 | [1][2] |
| CAS Number | 233665-96-8 | [10] |
| Molecular Formula | C₇H₁₄O₂S | [10] |
| Molecular Weight | 162.25 g/mol | [9] |
| Appearance | Colourless to pale yellow liquid | [9] |
| Odor | Tropical fruity, pineapple, with sulfurous nuances | [8] |
| Density | 0.880 - 0.887 g/cm³ (approx.) | [9] |
| Refractive Index | 1.462 - 1.468 | [9] |
| Solubility | Very slightly soluble in water; soluble in alcohols and oils. | [9] |
| LogP | 1.95 | [1] |
The Principle of Internal Standard Calibration
For robust and reproducible chromatographic analysis, compensating for variations in sample preparation and instrument performance is critical. While external standard calibration is straightforward, it is susceptible to errors from inconsistent injection volumes or sample loss during extraction. The internal standard (IS) method is a powerful technique to mitigate these issues.[11] An IS is a stable compound, chemically similar to the analyte but absent in the original sample, which is added in a constant, known amount to all standards and samples.[12]
The quantification is based on the ratio of the analyte's response to the internal standard's response. This "response ratio" corrects for volumetric inconsistencies and other variations, as both the analyte and the IS are affected proportionally.[11]
Application Protocol: Quantification in a Beverage Matrix via GC-MS
This section details a representative protocol for the quantification of Ethyl 3-(methylthio)butyrate in a clear beverage matrix (e.g., flavored water or soda). The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation.
4.1. Rationale and Causality
-
Technique: GC-MS is the chosen technique due to the volatile nature of Ethyl 3-(methylthio)butyrate, allowing for efficient separation and definitive identification based on mass spectra.[13]
-
Internal Standard Selection: Ethyl 3-(methylthio)propionate (CAS 13327-56-5) is a suitable internal standard. It is a structural isomer, ensuring similar chemical behavior (solubility, extraction efficiency, chromatographic retention) without co-eluting, which is a key criterion for a good internal standard.[14][15]
-
Extraction Solvent: Dichloromethane (DCM) is selected for LLE due to its immiscibility with water and its high affinity for moderately polar organic esters like the target analyte, ensuring efficient extraction from the aqueous beverage matrix.
4.2. Materials and Reagents
-
Reference Standard: Ethyl 3-(methylthio)butyrate (Purity ≥99.5%)
-
Internal Standard: Ethyl 3-(methylthio)propionate (Purity ≥99.5%)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)
-
Apparatus: GC-MS system with an autosampler, analytical balance, volumetric flasks (Class A), micropipettes, centrifuge tubes (15 mL), vortex mixer.
4.3. Step-by-Step Methodology
Step 1: Preparation of Stock Solutions (Store at 2-8°C)
-
Analyte Stock (1000 µg/mL): Accurately weigh ~10 mg of Ethyl 3-(methylthio)butyrate into a 10 mL volumetric flask. Dissolve and bring to volume with DCM.
-
Internal Standard Stock (100 µg/mL): Accurately weigh ~10 mg of Ethyl 3-(methylthio)propionate into a 100 mL volumetric flask. Dissolve and bring to volume with DCM.
Step 2: Preparation of Calibration Standards
-
Prepare a series of calibration standards by serially diluting the Analyte Stock solution.
-
In 2 mL GC vials, add the appropriate volume of each calibration dilution.
-
To each vial, add a fixed amount of the Internal Standard Stock (e.g., 10 µL for a final concentration of 1 µg/mL).
-
Bring all vials to a final volume of 1 mL with DCM.
Example Calibration Points:
| Level | Analyte Conc. (µg/mL) | IS Conc. (µg/mL) |
|---|---|---|
| 1 | 0.1 | 1.0 |
| 2 | 0.5 | 1.0 |
| 3 | 1.0 | 1.0 |
| 4 | 5.0 | 1.0 |
| 5 | 10.0 | 1.0 |
Step 3: Sample Preparation
-
Pipette 5 mL of the beverage sample into a 15 mL centrifuge tube.
-
Spike with 50 µL of the Internal Standard Stock solution (100 µg/mL), resulting in an IS concentration of 1 µg/mL in the final extract.
-
Add 5 mL of DCM to the tube.
-
Cap tightly and vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the bottom organic layer (DCM) to a clean tube containing a small amount of anhydrous Na₂SO₄ to remove residual water.
-
Transfer the dried extract into a 2 mL GC vial for analysis.
4.4. GC-MS Instrumental Parameters
-
System: Standard Gas Chromatograph coupled to a Mass Spectrometer
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet: Splitless mode, 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 40°C (hold 2 min), ramp to 200°C at 10°C/min, then to 280°C at 20°C/min (hold 5 min)
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
MS Mode: Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
4.5. Analytical Workflow Diagram
Synthesis Pathway and Quality Assurance
A reference standard must be of the highest possible purity, with its identity rigorously confirmed. A plausible and efficient synthesis for Ethyl 3-(methylthio)butyrate is the Michael addition of sodium thiomethoxide to ethyl crotonate.
Post-synthesis, the material must undergo rigorous purification (e.g., fractional distillation) and characterization to qualify as a reference standard. This includes:
-
Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Assessment: Quantitative analysis by GC-FID (targeting >99.5% purity) and Karl Fischer titration for water content.
Stability and Storage
To maintain the integrity of the reference standard, proper storage is paramount.
-
Storage Conditions: Store in an airtight, amber glass vial at 2-8°C.[17] The inert atmosphere (Argon or Nitrogen) is recommended to prevent oxidation of the thioether group.
-
Handling: Before use, allow the standard to equilibrate to room temperature to prevent condensation. Use calibrated equipment for all weighing and volumetric transfers.[18]
-
Long-term Stability: While stable under recommended conditions, periodic re-qualification is advised as per internal quality assurance protocols or ISO guidelines.[19]
References
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FooDB. (n.d.). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374). Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(methylthio)butyrate. Retrieved from [Link]
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Flavor Extract Manufacturers Association (FEMA). (n.d.). ETHYL 3-(METHYLTHIO)BUTYRATE. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxy-4-Methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-(1,3)oxazino(3,2-d)pyrido(1,2-a)pyrazine-9-carboxylic acid, (4R,12AS)-. Retrieved from [Link]
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ResearchGate. (2015). Which internal standard should I use for LC/MS analysis of lipids and TAG profiling?. Retrieved from [Link]
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Organomation. (n.d.). Gas Chromatography Sample Preparation. Retrieved from [Link]
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iTeh Standards. (2000). ISO Guide 31:2000 Reference materials — Contents of certificates and labels. Retrieved from [Link]
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PubMed. (n.d.). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved from [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]
-
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-
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-
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-
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-
New Food Magazine. (2014). Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. Retrieved from [Link]
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Solid-phase microextraction (SPME) for Ethyl 3-(methylthio)butyrate analysis.
An In-Depth Technical Guide to the Analysis of Ethyl 3-(methylthio)butyrate using Headspace Solid-Phase Microextraction (HS-SPME)
Prepared by: Gemini, Senior Application Scientist
Introduction: The Analytical Challenge of a Potent Aroma Compound
Ethyl 3-(methylthio)butyrate (CAS No. 233665-96-8) is a volatile sulfur-containing ester that plays a significant role in the aromatic profile of various natural products, most notably tropical fruits.[1][2] Its potent aroma is characterized by notes of tropical fruit, pineapple, and red fruit, with underlying sulfurous nuances.[3] With an aroma detection threshold as low as 19 parts per billion (ppb), its presence, even in trace amounts, can profoundly impact the sensory quality of foods, beverages, and fragrance formulations.[3]
The inherent volatility and low concentration of Ethyl 3-(methylthio)butyrate in complex matrices present a considerable analytical challenge. Traditional extraction methods often require large volumes of organic solvents and are multi-step, time-consuming processes that risk analyte loss or degradation. Solid-Phase Microextraction (SPME) offers a robust, solvent-free alternative that integrates sampling, extraction, and concentration into a single step.[4] This application note provides a comprehensive, field-proven protocol for the analysis of Ethyl 3-(methylthio)butyrate using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers and quality control professionals.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O₂S | [1] |
| Molecular Weight | 162.25 g/mol | [1] |
| Boiling Point | 101-103 °C @ 15 mm Hg | [2] |
| Vapor Pressure | 0.16 mmHg @ 25 °C (est.) | [2] |
| Solubility in Water | Very slightly soluble (1.65 g/L est.) | [1][5] |
| LogP (o/w) | 1.95 (est.) | [5] |
| Odor | Tropical, fruity, pineapple, sulfurous | [2][3] |
The Principle of HS-SPME: A Mechanistic Overview
HS-SPME is a sample preparation technique based on the equilibrium partitioning of an analyte between a sample matrix, its vapor phase (headspace), and a stationary phase coated onto a fused silica fiber.[6] The fiber is exposed to the headspace above the sample, where volatile compounds like Ethyl 3-(methylthio)butyrate adsorb onto the coating.[7] After a defined extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.[7]
The efficiency of this process is governed by several key parameters, each of which must be optimized to ensure maximum sensitivity and reproducibility. The causality behind these choices is discussed below.
Caption: Analyte partitioning equilibria in HS-SPME.
Method Development: Rationale and Optimization
The trustworthiness of any analytical method rests on the careful optimization of its core parameters. For the HS-SPME analysis of volatile sulfur compounds, the following choices are critical.
SPME Fiber Selection: The Key to Selectivity
The choice of fiber coating is the most influential parameter in an SPME method. The coating chemistry dictates the affinity for the target analyte. For volatile sulfur compounds (VSCs), a combination fiber is often superior.
-
Rationale for DVB/CAR/PDMS: We select a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[8][9]
-
Polydimethylsiloxane (PDMS): A non-polar phase, effective for adsorbing non-polar compounds via an absorption mechanism.
-
Divinylbenzene (DVB): A porous polymer that provides a high surface area for the adsorption of larger volatile molecules.[10]
-
Carboxen (CAR): A carbon molecular sieve with micropores, ideal for trapping small, highly volatile molecules, including many VSCs.[11][12]
-
This composite fiber provides a broad range of extraction mechanisms, making it highly effective for capturing Ethyl 3-(methylthio)butyrate and other key aroma compounds in a single analysis. Studies have consistently shown that DVB/CAR/PDMS fibers yield the best results for analyzing VSCs in complex matrices like fermented beverages.[8][9]
Extraction Parameters: Driving the Equilibrium
-
Temperature: An extraction temperature of 50°C is recommended. This provides sufficient energy to increase the vapor pressure of Ethyl 3-(methylthio)butyrate, facilitating its transfer into the headspace without promoting thermal degradation or significantly altering the sample matrix.[13][14]
-
Time: An extraction time of 30 minutes is chosen to ensure that the analyte partitioning between the sample, headspace, and fiber has approached equilibrium, leading to reproducible results.[8][13][14] Shorter times may result in poor precision, while excessively long times offer diminishing returns and can allow for competitive displacement of the analyte by other matrix components.[15]
-
Agitation: Continuous agitation (e.g., 250 rpm ) during incubation and extraction is essential. It accelerates the diffusion of the analyte from the bulk of the sample to the headspace, reducing the time required to reach equilibrium.[13]
Sample Matrix Modification: Enhancing Sensitivity
For aqueous samples, the "salting-out" effect can dramatically improve extraction efficiency. By adding a salt, such as sodium chloride (NaCl), to the sample, the ionic strength of the matrix is increased. This decreases the solubility of non-polar organic analytes like Ethyl 3-(methylthio)butyrate, effectively "pushing" them into the headspace and making them more available for extraction by the SPME fiber.[8][9] A concentration of 20% w/v NaCl is often effective.[8]
Detailed Experimental Protocol
This protocol provides a self-validating system through the inclusion of blanks, standards, and quality control checks.
Materials and Reagents
-
SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS for autosampler (e.g., Supelco®)
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Standards: Ethyl 3-(methylthio)butyrate (≥97% purity), Internal Standard (IS) such as 2-octanol or ethyl nonanoate (≥98% purity)
-
Solvents: Methanol or Ethanol (HPLC grade) for stock solutions
-
Salt: Sodium Chloride (NaCl), analytical grade, baked at 400°C for 4h to remove volatile contaminants.
-
Water: Deionized or Milli-Q water
Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Injector | Split/Splitless, operated in Splitless mode |
| Injector Temperature | 260°C[16] |
| Desorption Time | 5 minutes[16] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Oven Program | 40°C (hold 2 min), ramp 8°C/min to 250°C (hold 5 min) |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Scan (m/z 40-350) and/or Selected Ion Monitoring (SIM) |
| Solvent Delay | 3 minutes |
Step-by-Step Workflow
Step 1: Preparation of Standards and Samples
-
Stock Solutions: Prepare a 1000 µg/mL stock solution of Ethyl 3-(methylthio)butyrate and the Internal Standard in methanol. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards in the desired matrix (e.g., deionized water for a simple matrix or a deodorized product base for a complex one) by spiking with the stock solutions. A typical range would be 1-100 µg/L.
-
Sample Preparation:
-
For liquid samples (e.g., juice, wine): Pipette 5.0 mL of the sample into a 20 mL headspace vial.
-
For solid/semi-solid samples: Weigh 1.0 g of the homogenized sample into a vial and add 4.0 mL of deionized water.[14]
-
-
Matrix Modification: Add 1.0 g of pre-baked NaCl to each vial (for a final volume of 5 mL, this equates to 20% w/v).
-
Internal Standard: Spike each standard and sample vial with the internal standard to a final concentration of 20 µg/L.
-
Seal: Immediately cap the vials tightly.
Step 2: HS-SPME Extraction (Automated)
-
Fiber Conditioning: Before first use and after prolonged storage, condition the DVB/CAR/PDMS fiber in the GC injector at the manufacturer's recommended temperature (typically 270°C) for 30-60 minutes.[16]
-
Incubation: Place the vial in the autosampler tray. Incubate the vial for 10 minutes at 50°C with agitation (250 rpm) to allow for temperature equilibration.[13][14]
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C with continued agitation.[13][14]
-
Desorption: After extraction, the fiber is automatically retracted and inserted into the GC injection port for thermal desorption at 260°C for 5 minutes .[16]
Step 3: Data Acquisition and Analysis
-
Simultaneously with desorption, start the GC-MS data acquisition run.
-
Identification: Identify Ethyl 3-(methylthio)butyrate by comparing its retention time and mass spectrum with that of an authentic standard. Key identifying ions should be used for confirmation.
-
Quantification: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration in unknown samples using this curve.
Caption: HS-SPME-GC-MS workflow for Ethyl 3-(methylthio)butyrate.
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, the following steps are mandatory:
-
Linearity: A calibration curve with at least five concentration levels should be generated. A correlation coefficient (r²) of >0.995 is considered acceptable.
-
Blanks: A method blank (matrix without analyte) should be run with each batch to check for contamination of the fiber, vials, or system. Carryover should be assessed by running a blank after the highest calibration standard.
-
Precision & Accuracy: Analyze replicate samples (n=5) of a mid-level standard. The relative standard deviation (RSD) should be <15% to demonstrate precision. Accuracy can be assessed by the recovery of a known spike amount, which should typically be within 85-115%.
-
Fiber Durability: SPME fibers are reusable but have a finite lifetime.[17] Monitor the performance of the fiber by tracking the internal standard response. A significant drop in response indicates the fiber may need replacement.
By adhering to this optimized protocol and its integrated quality control measures, researchers, scientists, and drug development professionals can achieve reliable and sensitive quantification of Ethyl 3-(methylthio)butyrate in a variety of matrices.
References
-
PubChem. (n.d.). Ethyl 3-(methylthio)butyrate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). Ethyl 3-(methylthio)butyrate. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound Ethyl 3-(methylthio)butyrate (FDB009374). Retrieved from [Link]
-
Gionfriddo, E., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Retrieved from [Link]
-
Klos, K., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. Retrieved from [Link]
-
Al-Massarani, S., et al. (n.d.). Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity. National Institutes of Health. Retrieved from [Link]
-
Gozdowski, D., et al. (2019). Effect of Ethanol on the Adsorption of Volatile Sulfur Compounds on Solid Phase Micro-Extraction Fiber Coatings and the Implication for Analysis in Wine. PubMed Central. Retrieved from [Link]
-
Sáenz-Navajas, M.P., et al. (2022). Optimization of thin film-microextraction (TF-SPME) method in order to determine musts volatile compounds. Universidad de La Rioja. Retrieved from [Link]
-
Mina-Vargas, A.M., et al. (n.d.). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Retrieved from [Link]
-
Wang, Y., et al. (n.d.). Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation. Frontiers. Retrieved from [Link]
-
Klos, K., et al. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. National Institutes of Health. Retrieved from [Link]
-
Sgorbini, B., et al. (2021). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. Retrieved from [Link]
-
De Vrieze, M., et al. (n.d.). Solid-Phase Microextraction Method Development for Headspace Analysis of Volatile Flavor Compounds. ResearchGate. Retrieved from [Link]
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Api, A.M., et al. (2022). RIFM fragrance ingredient safety assessment, ethyl butyrate, CAS registry number 105-54-4. Retrieved from [Link]
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Pinto, Z.T., et al. (2024). Development and Optimization of a SPME-GC-FID Method for Ethanol Detection. MDPI. Retrieved from [Link]
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JoVE. (2023). SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview. YouTube. Retrieved from [Link]
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Shimadzu. (n.d.). C146-E424A Smart SPME Fibers and Arrow Selection Guide. Retrieved from [Link]
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Augusto, F., et al. (n.d.). Analysis of sulfur-containing compounds in ambient air using solid-phase microextraction and gas chromatography with pulsed flame photometric detection. ResearchGate. Retrieved from [Link]
-
MilliporeSigma. (2022). Basic Principles of Solid Phase Microextraction (SPME) Method Development. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(ethylthio)butyrate. National Institutes of Health. Retrieved from [Link]
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Krzyżanowski, R., & Leszczyński, B. (2008). Selection of HS-SPME fiber for analyses of volatile semiochemicals emitted by Prunus padus. Academia.edu. Retrieved from [Link]
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Sanou, A., et al. (2024). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Journal of Materials and Environmental Science. Retrieved from [Link]
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Pigani, L., et al. (2023). Optimization of an analytical method based on SPME-Arrow and chemometrics for the characterization of the aroma profile of commercial breads. Iris Unimore. Retrieved from [Link]
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Validation & Comparative
The Pungent Pulse of Paradise: A Comparative Analysis of Thioesters in Exotic Fruit Flavor
A deep dive into the sulfurous secrets that define the aromas of durian, passion fruit, and guava.
For researchers, scientists, and professionals in drug development, understanding the intricate chemical symphony that constitutes flavor is paramount. While esters, aldehydes, and alcohols are widely recognized as key contributors to fruity aromas, a lesser-known class of compounds, thioesters, often provides the unique and potent aromatic signatures of many exotic fruits. This guide offers a comparative analysis of the role and prevalence of thioesters in the flavor profiles of three iconic tropical fruits: the notoriously pungent durian (Durio zibethinus), the intensely aromatic passion fruit (Passiflora edulis), and the sweet and musky guava (Psidium guajava).
The Understated Power of Thioesters in Fruit Aroma
Thioesters are organosulfur compounds that are analogs of esters where a sulfur atom replaces one of the oxygen atoms. Their impact on aroma is often disproportionate to their concentration, exhibiting low odor thresholds and contributing to a wide range of scents, from savory and meaty to intensely fruity and even skunky. In exotic fruits, these volatile sulfur compounds (VSCs) are responsible for the characteristic and often polarizing aromas that set them apart.[1][2] The interplay between fruity esters and pungent thioesters is a critical factor in the overall flavor perception of these fruits.[1]
This guide will dissect the thioester composition of durian, passion fruit, and guava, providing a framework for understanding their contribution to the unique sensory experience of each fruit. We will explore the analytical methodologies used to identify and quantify these elusive compounds and present a comparative analysis of their presence and sensory impact.
Unmasking the Volatiles: Methodologies for Thioester Analysis
The analysis of volatile sulfur compounds, including thioesters, in a complex fruit matrix presents a significant analytical challenge due to their low concentrations and high reactivity. A robust and sensitive methodology is crucial for accurate identification and quantification. The following workflow outlines a comprehensive approach combining two powerful techniques: Headspace Solid-Phase Microextraction (HS-SPME) for initial screening and Solvent-Assisted Flavor Evaporation (SAFE) for a more exhaustive, quantitative analysis, both coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for Thioester Analysis
Caption: A generalized workflow for the extraction and analysis of thioesters from exotic fruits.
Detailed Experimental Protocols:
A. Headspace Solid-Phase Microextraction (HS-SPME) Protocol:
This technique is a rapid and solvent-free method ideal for preliminary screening of volatile compounds.
-
Sample Preparation: Weigh 2-5 g of homogenized fruit pulp into a 20 mL headspace vial. Add a saturated NaCl solution to enhance the release of volatiles.
-
Extraction: Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes). Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
-
Analysis: Desorb the trapped volatiles from the SPME fiber in the hot inlet of a GC-MS system for separation and identification.
B. Solvent-Assisted Flavor Evaporation (SAFE) Protocol:
SAFE is a gentle distillation technique that allows for the isolation of volatile compounds from a solvent extract without thermal degradation, making it ideal for quantitative analysis of sensitive compounds like thioesters.
-
Solvent Extraction: Homogenize a larger quantity of fruit pulp (e.g., 50-100 g) with a suitable solvent (e.g., dichloromethane).
-
Distillation: Introduce the solvent extract into the SAFE apparatus under high vacuum. The volatiles evaporate at a low temperature (e.g., 40°C) and are collected in a cold trap cooled with liquid nitrogen.
-
Concentration: Carefully concentrate the collected volatile fraction using a Vigreux column to a final volume suitable for GC-MS analysis.
-
Analysis: Inject the concentrated extract into a GC-MS system for quantitative analysis. For sensory evaluation, Gas Chromatography-Olfactometry (GC-O) can be used to identify odor-active compounds.
A Comparative Olfactory Fingerprint: Thioesters in Durian, Passion Fruit, and Guava
While a single study providing a direct quantitative comparison of thioesters across these three fruits is not available, a synthesis of existing literature allows for a comparative analysis. The following table summarizes key sulfur compounds, including identified thioesters, and their sensory attributes in durian, passion fruit, and guava.
| Compound | Chemical Class | Durian (Concentration) | Passion Fruit (Presence) | Guava (Presence) | Sensory Descriptors |
| Ethyl 2-methylbutanoate | Ester | 11,680 - 14,484 µg/kg[2] | Present | Present | Fruity, apple, pineapple[2] |
| Propanethiol | Thiol | Present[3] | - | - | Pungent, onion-like |
| Ethanethiol | Thiol | Present[3] | - | - | Pungent, onion-like |
| Diethyl disulfide | Disulfide | High Abundance[3] | - | - | Cabbage, onion |
| Diethyl trisulfide | Trisulfide | High Abundance[3] | - | - | Pungent, sulfury |
| S-Ethyl thioacetate | Thioester | - | - | - | Sulfury, fruity, onion, garlic, meaty, coffee |
| S-Methyl thiohexanoate | Thioester | - | - | - | Cabbage, ripe Camembert, rancid, floral green, tropical fruit, guava, grapefruit |
| Ethyl 2-(methylthio)acetate | Thioester | - | - | - | Tropical fruity note[4] |
| 3-Mercaptohexanol | Thiol | - | Present | Present | Passion fruit, grapefruit[5] |
| 3-Mercaptohexyl acetate | Thiol Acetate | - | Present | Present | Passion fruit, grapefruit[5] |
Concentrations and presence are based on available literature and may vary between cultivars and analytical methods.
Logical Relationship of Thioester Impact
Caption: The relative impact of thioesters on the flavor profiles of durian, passion fruit, and guava.
Discussion: The Distinctive Roles of Thioesters
Durian: The Unapologetic Power of Sulfur
The aroma of durian is unequivocally dominated by volatile sulfur compounds.[3] While fruity esters like ethyl 2-methylbutanoate are present in high concentrations and contribute to the sweet background, it is the array of thiols, disulfides, and likely thioesters that create the infamous pungent, onion-like, and sulfury notes.[2] The sheer diversity and concentration of VSCs in durian are unparalleled in the fruit kingdom, making it a prime subject for studying the biosynthesis and sensory impact of these compounds.
Passion Fruit: A Symphony of Esters and Thiols
The characteristic aroma of passion fruit is a complex interplay of fruity esters and sulfur compounds. Research has confirmed the presence of thioesterase activity in passion fruit, highlighting the enzymatic release of volatile thiols from their thioester precursors.[6][7] Compounds like 3-mercaptohexanol and 3-mercaptohexyl acetate are crucial for the exotic, tropical, and slightly sulfury notes that define passion fruit's aroma.[5] In this case, thioesters and their related thiols are not overpowering but are essential in creating the fruit's signature complexity.
Guava: A Subtle Hint of Sulfur
Compared to durian and passion fruit, the contribution of thioesters to the flavor of guava appears to be more subtle. The aroma of guava is primarily driven by a complex mixture of esters, terpenes, and aldehydes.[8] However, the presence of sulfur compounds, such as S-methyl thiohexanoate with its described guava and tropical fruit notes, suggests that they play a crucial role in rounding out the flavor profile and adding a layer of complexity.[9] Their lower concentrations likely contribute to the musky and slightly savory notes that balance the sweetness of the fruit.
Conclusion and Future Directions
This comparative analysis underscores the critical, albeit varied, role of thioesters in shaping the flavor profiles of exotic fruits. From the dominant, pungent character of durian to the defining tropical notes of passion fruit and the subtle complexity of guava, thioesters are key to their unique aromatic identities.
For researchers and developers, a deeper understanding of the specific thioesters present, their concentrations, and their sensory interactions with other volatile compounds opens up new possibilities for flavor creation, product development, and quality control. Future research should focus on:
-
Direct Comparative Quantification: Performing comprehensive quantitative studies of thioesters across a wider range of exotic fruits using standardized methodologies.
-
Biosynthetic Pathways: Elucidating the enzymatic pathways responsible for thioester formation in these fruits to potentially modulate their production.
-
Sensory Reconstitution Studies: Conducting aroma reconstitution and omission tests to precisely determine the contribution of individual thioesters to the overall flavor profile.
By continuing to unravel the sulfurous secrets of these exotic fruits, we can gain a more profound appreciation for the chemical intricacies of flavor and unlock new avenues for innovation in the food and pharmaceutical industries.
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HMDB (2012). Metabocard for S-Ethyl thioacetate (HMDB0031190). Human Metabolome Database. [Link]
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The Good Scents Company (n.d.). S-(methyl thio) hexanoate. [Link]
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Pino, J. A., Marbot, R., & Vazquez, C. (2002). Odour-active compounds in guava (Psidium guajava L. cv. Red Suprema). Journal of the Science of Food and Agriculture, 83(12), 1213-1218. [Link]
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Li, J., et al. (2022). Qualitative and quantitative analysis of volatile compounds in durian pulp. Foods, 11(15), 2276. [Link]
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Ferreira, V., et al. (2022). Tropical fruit aroma in white wines: the role of fermentation esters and volatile thiols. OENO One, 56(3), 15-28. [Link]
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Li, J. X., et al. (2025). Extraction and Identification of Durian's Volatile: A Review. ACS Food Science & Technology. [Link]
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Lerno, L. (2023). Tropical Fruit Aroma in Chardonnay - AN ABSTRACT OF THE THESIS OF. Oregon State University. [Link]
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Tapp, E. J., et al. (2008). Determination and Isolation of a Thioesterase from Passion Fruit (Passiflora edulis Sims) That Hydrolyzes Volatile Thioesters. Journal of Agricultural and Food Chemistry, 56(17), 8077-8084. [Link]
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Li, J., et al. (2017). Insights into the Key Compounds of Durian (Durio zibethinus L. 'Monthong') Pulp Odor by Odorant Quantitation and Aroma Simulation Experiments. Journal of Agricultural and Food Chemistry, 65(4), 849-857. [Link]
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Starkenmann, C., et al. (2016). Structure-Odor Activity Studies on Monoterpenoid Mercaptans Synthesized by Changing the Structural Motifs of the Key Food Odorant 1-p-Menthene-8-thiol. Journal of Agricultural and Food Chemistry, 64(1), 101-110. [Link]
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The Subtle Stink: A Comparative Guide to Volatile Sulfur Compounds in Fruit Aromas
Introduction: The Potent Minority in Fruit Fragrance
In the complex orchestra of volatile organic compounds (VOCs) that constitute the aroma of a ripe fruit, esters, alcohols, and terpenes are often the lead violins, playing the dominant, fruity melodies. However, it is the subtle yet powerful contribution of Volatile Sulfur Compounds (VSCs) that often provides the unique, character-defining notes that distinguish a passion fruit from a guava, or a grapefruit from an orange.[1][2] These compounds, though present in minute concentrations—often at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels—possess exceptionally low odor thresholds, allowing them to exert a disproportionately large influence on the overall sensory profile.[2][3][4]
For researchers and product development professionals in the food, beverage, and fragrance industries, understanding the VSC profile of different fruits is paramount. These compounds can be responsible for desirable "juicy" or "exotic" notes, but can also lead to undesirable "catty" or "rotten" off-odors depending on their concentration and chemical context.[2] This guide provides a comparative overview of VSCs in select fruit varieties, details a robust analytical methodology for their quantification, and explores their biochemical origins, offering a technically grounded resource for harnessing their sensory power.
The Analytical Challenge: Unmasking Trace-Level Thiols and Sulfides
The analysis of VSCs is notoriously challenging for two primary reasons: their extremely low concentration and their high chemical reactivity.[1][3] Thiols (mercaptans), in particular, are prone to oxidation, which can lead to the formation of less odorous disulfides, creating an analytical picture that doesn't reflect the true sensory experience of the fresh fruit.[1]
To overcome these hurdles, a sensitive and selective analytical approach is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as a powerful and widely adopted technique for VSC analysis.[5][6]
Causality in Method Design: The choice of HS-SPME is deliberate. It is a solvent-free extraction technique that samples the headspace above the fruit matrix, preferentially capturing the most volatile compounds—including VSCs—while leaving behind non-volatile matrix components that could interfere with analysis. The selection of the SPME fiber is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its ability to effectively trap a broad range of volatile and semi-volatile compounds, including the small, polar molecules characteristic of many VSCs.[5][6][7]
Comparative Analysis of VSCs in Select Fruit Varieties
The distribution and concentration of VSCs vary dramatically across different fruit families and even between cultivars of the same fruit. Tropical fruits are particularly renowned for their complex and impactful sulfurous notes.[1]
Tropical Fruits: A Symphony of Sulfurous Notes
Fruits like passion fruit, durian, and guava owe much of their characteristic exotic aroma to a diverse array of VSCs.
-
Passion Fruit (Passiflora edulis) : Yellow passion fruit is a classic example where VSCs are integral to its signature aroma. It contains a wealth of sulfur compounds, including potent thiols like 3-mercaptohexan-1-ol (grapefruit, passion fruit notes) and its acetate ester, 3-mercaptohexyl acetate.[4] Another key impact compound is 2-methyl-4-propyl-1,3-oxathiane, which has a distinct passion fruit character.[4]
-
Durian (Durio zibethinus) : Famous for its overpowering and polarizing aroma, durian is perhaps the most sulfur-rich fruit. Its profile is dominated by simple thiols and sulfides. Quantitative studies have revealed staggering concentrations of compounds like ethanethiol (45,400 µg/kg) and methanethiol (26,700 µg/kg), which contribute to its pungent, onion-like aroma.[8] It also contains a variety of thioesters and polysulfides, such as diethyl disulfide and diethyl trisulfide, which add to its complex sulfury character.[9]
-
Guava (Psidium guajava) : While the aroma of guava is often associated with esters and terpenes like α-pinene and 1,8-cineole, sulfur compounds provide critical nuance.[10] Pink guava, for instance, contains 3-mercaptohexyl acetate, adding a layer of tropical complexity.[4]
Berries and Citrus: Subtle but Significant Contributions
While not as overtly sulfurous as some tropical fruits, berries and citrus fruits contain key VSCs that are essential to their fresh, characteristic aromas.
-
Strawberry (Fragaria × ananassa) : The aroma of fresh strawberries is a delicate balance of esters and furanones, but VSCs like dimethyl sulfide, methanethiol, and various thioesters (e.g., methyl thioacetate, methyl thiobutanoate) are crucial contributors.[4][11] Research has shown that the concentration of these sulfur esters increases dramatically as the fruit ripens and over-ripens, shifting the aroma profile.[12]
-
Grapefruit (Citrus paradisi) : The quintessential fresh, juicy aroma of grapefruit is largely defined by a single, incredibly potent thiol: 1-p-menthene-8-thiol.[4] This compound has one of the lowest odor thresholds known in any food, detectable at levels as low as 0.1 ppt (10⁻¹ parts-per-trillion).[4] Its presence is a testament to how a single VSC can be the character-impact compound for an entire fruit.
Quantitative Data Summary
The following table summarizes representative VSCs and their reported concentrations in different fruit pulps. It is crucial to note that concentrations can vary significantly based on cultivar, ripeness, growing conditions, and the analytical method employed.
| Fruit Variety | Key Volatile Sulfur Compound | Reported Concentration (µg/kg) | Aroma Descriptor(s) |
| Durian | Ethanethiol | 45,400[8] | Pungent, Onion-like |
| Methanethiol | 26,700[8] | Rotten Cabbage | |
| Propane-1-thiol | 3,070[8] | Pungent, Sulfurous | |
| Diethyl Disulfide | Predominant[9] | Garlic, Onion | |
| Passion Fruit | 3-Mercaptohexan-1-ol (3MH) | N/A (Key Odorant) | Grapefruit, Passion Fruit, Guava[13] |
| 3-Mercaptohexyl Acetate (3MHA) | N/A (Key Odorant) | Passion Fruit, Box Tree[13] | |
| 2-Methyl-4-propyl-1,3-oxathiane | N/A (Odor Threshold: 3 ppb)[4] | Passion Fruit | |
| Grapefruit | 1-p-Menthene-8-thiol | N/A (Odor Threshold: 0.1 ng/L)[4] | Fresh Grapefruit |
| Strawberry | Dimethyl Sulfide | Increases with ripeness[12] | Cabbage-like, Sulfurous |
| Methanethiol | Consistent across ripeness stages[12] | Rotten Cabbage | |
| Methyl 3-(methylthio)propionate | Increases with ripeness[12] | Fruity, Sulfurous |
Biogenesis of Volatile Sulfur Compounds
VSCs in fruits are not synthesized arbitrarily; they arise from specific non-volatile precursors through enzymatic action, particularly during ripening or when the fruit tissue is damaged (e.g., cutting or blending). The primary precursors are sulfur-containing amino acids, principally L-cysteine and L-methionine.[14]
A key pathway involves the formation of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are odorless precursor molecules.[15] When the fruit tissue is disrupted, the enzyme alliinase (or a similar C-S lyase) is released from cellular compartments and cleaves these precursors, initiating a cascade that produces highly reactive and odorous sulfenic acids. These intermediates then rapidly rearrange to form a variety of volatile thiols, disulfides, and other VSCs.[16]
Caption: Biogenesis of VSCs from L-Cysteine precursors.
Experimental Protocol: HS-SPME-GC-MS for VSC Quantification
This protocol provides a validated, step-by-step methodology for the analysis of VSCs in a general fruit pulp matrix.
1. Sample Preparation and Homogenization
-
Rationale: Creating a uniform sample is essential for reproducible extraction. Cryogenic grinding minimizes enzymatic activity that could prematurely release or alter VSCs.
-
Protocol:
-
Flash-freeze approximately 50g of fresh fruit pulp in liquid nitrogen.
-
Grind the frozen pulp to a fine powder using a cryogenic grinder (e.g., SPEX 6875 Freezer/Mill).
-
Store the resulting powder at -80°C in an airtight container until analysis.
-
2. Headspace Solid-Phase Microextraction (HS-SPME)
-
Rationale: This extraction step isolates volatiles from the sample matrix. The addition of NaCl (salting out) increases the ionic strength of the aqueous phase, reducing the solubility of hydrophobic VSCs and promoting their partitioning into the headspace for more efficient extraction. Incubation temperature and time are optimized to maximize VSC release without causing thermal degradation.[5][7]
-
Protocol:
-
Weigh 5.0 g (± 0.1 g) of the frozen fruit powder into a 20 mL headspace vial.
-
Add 5.0 mL of a saturated NaCl solution.
-
Spike the sample with an appropriate internal standard (e.g., 10 µL of 1 ppm 2-ethylfenchol in methanol) for quantification.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Incubate the vial in an autosampler agitator at 40°C for 15 minutes with constant agitation (e.g., 500 rpm) to allow for equilibration.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.
-
3. GC-MS Analysis
-
Rationale: The gas chromatograph separates the complex mixture of volatile compounds based on their boiling points and polarity. The mass spectrometer fragments the individual compounds, creating a unique mass spectrum ("fingerprint") for identification and quantification. A polar column (e.g., DB-WAX) is often used to achieve good separation of VSCs.
-
Protocol:
-
Immediately after extraction, desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.
-
GC Conditions (Example):
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 35°C (hold 3 min), ramp at 5°C/min to 180°C, ramp at 20°C/min to 230°C (hold 5 min).
-
-
MS Conditions (Example):
-
Transfer Line: 250°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 33 - 350
-
-
4. Data Processing and Self-Validation
-
Rationale: Compound identification is confirmed by comparing retention times and mass spectra against a library of known standards. Quantification is performed relative to the internal standard, correcting for variations in extraction efficiency and injection volume.
-
Protocol:
-
Identify VSCs by comparing their mass spectra and linear retention indices (LRI) with those of authentic reference standards and entries in a spectral library (e.g., NIST).
-
Quantify the identified analytes by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
-
Trustworthiness Check: Regularly analyze a method blank (a vial with only saline and internal standard) to ensure there is no carryover or system contamination.
-
Caption: Experimental workflow for VSC analysis in fruit.
Conclusion and Future Outlook
The study of volatile sulfur compounds in fruits is a fascinating field where analytical chemistry meets sensory science. While present at trace levels, their impact on aroma is profound, often providing the very notes that define a fruit's identity. For scientists and developers, a deep understanding of these compounds—from their biogenesis to their precise quantification—is not merely academic; it is a critical tool for quality control, new product formulation, and the authentic replication of natural flavors. As analytical instrumentation continues to improve in sensitivity and selectivity, we can expect the discovery of new, even more potent VSCs, further enriching our understanding of the complex chemistry behind nature's most enticing aromas.
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McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. ACS Symposium Series, 1068, 3–31. [Link]
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Rau, F. (2021). The Importance of Analyzing Sulphur Compounds in Food. LCGC International. [Link]
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McGorrin, R. J. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3–31). American Chemical Society. [Link]
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Chen, C.-S., Chen, S.-Y., & Chyau, C.-C. (2005). Characterization of Volatiles in Guava (Psidium guajava L. cv. Chung-Shan-Yueh-Pa) Fruit from Taiwan. Journal of Food and Drug Analysis, 13(1). [Link]
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Niedbalska, K., & Kupska, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Molecules, 25(5), 1216. [Link]
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Giampieri, F., et al. (2020). Volatile Profiling of Strawberry Fruits Cultivated in a Soilless System to Investigate Cultivar-Dependent Chemical Descriptors. Antioxidants, 9(6), 522. [Link]
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Tominaga, T., & Dubourdieu, D. (2000). Identification of cysteinylated aroma precursors of certain volatile thiols in passion fruit juice. Journal of Agricultural and Food Chemistry, 48(7), 2874–2876. [Link]
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Panpetch, P., & Sirikantaramas, S. (2023). Sulfur metabolism in durian pulps: Factors contributing to the production of volatile sulfur compounds during fruit ripening. ResearchGate. [Link]
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Liu, S., et al. (2023). Physiological Functions of the By-Products of Passion Fruit: Processing, Characteristics and Their Applications in Food Product Development. Foods, 12(18), 3360. [Link]
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da Silva, A. C. S., et al. (2016). HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit. ResearchGate. [Link]
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Du, X., et al. (2011). Identification of New Strawberry Sulfur Volatiles and Changes during Maturation. Journal of Agricultural and Food Chemistry, 59(13), 6933–6940. [Link]
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Winter, M., & Klöti, R. (1972). The Volatile Constituents of Passion Fruit Juice. Helvetica Chimica Acta, 55(6), 1916–1921. [Link]
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Hanschen, F. S., et al. (2022). Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables. PubMed. [Link]
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Antonelli, A., & Casbovi, A. (2020). Volatile Compounds of Raspberry Fruit: From Analytical Methods to Biological Role and Sensory Impact. Molecules, 25(11), 2539. [Link]
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A Comparative Analysis of Aroma Thresholds: Positioning Ethyl 3-(methylthio)butyrate Among Potent Odorants
In the intricate world of flavor and fragrance, the potency of an aroma compound is paramount. This guide provides a detailed comparison of the aroma threshold of Ethyl 3-(methylthio)butyrate against other well-known potent odorants. Intended for researchers, scientists, and professionals in product development, this document delves into the experimental data that underpins our understanding of these powerful molecules, offering insights into their sensory impact and the methodologies used to quantify them.
Introduction to Aroma Thresholds and Potent Odorants
The aroma threshold, or odor threshold, is the lowest concentration of a volatile compound that is perceivable by the human sense of smell.[1] This metric is a critical determinant of a substance's impact on the sensory profile of food, beverages, and consumer products. Compounds with exceptionally low aroma thresholds are termed "potent odorants" as they can significantly influence the overall aroma even at trace concentrations.[2]
Ethyl 3-(methylthio)butyrate is a sulfur-containing ester recognized for its tropical, fruity, and slightly sulfury aroma profile.[3] Its potency is of considerable interest in the formulation of flavors where a distinct tropical or exotic note is desired. Understanding its aroma threshold in comparison to other potent odorants, particularly other sulfur compounds and esters, provides a crucial framework for its effective application.
Comparative Analysis of Aroma Thresholds
The following table summarizes the aroma detection thresholds of Ethyl 3-(methylthio)butyrate and a selection of other potent odorants. For a standardized comparison, all threshold values have been converted to nanograms per liter (ng/L) in water. This allows for a direct and objective assessment of their relative potencies.
| Compound | Chemical Class | Aroma Description | Aroma Threshold (ng/L in water) |
| Ethyl 3-(methylthio)butyrate | Sulfur-containing Ester | Tropical, fruity, pineapple, sulfureous | 19,000 |
| 2-Methyl-3-furanthiol | Thiol | Roasted meat | 0.03[4] |
| 4-Mercapto-4-methylpentan-2-one | Thiol | Blackcurrant, catty | 0.1 - 5[5] |
| 3-Mercaptohexan-1-ol | Thiol | Grapefruit, passion fruit | 50 (R-isomer), 60 (S-isomer)[1] |
| Methanethiol (Methyl Mercaptan) | Thiol | Rotten cabbage | 20[6] |
| β-Damascenone | Norisoprenoid | Cooked apple, rose, fruity | 2[7] |
| Isoamyl Acetate | Ester | Banana, pear | 17,000[5] |
| Ethyl 2-methylbutyrate | Ester | Apple, fruity | 10,000[8] |
Note: The conversion from ppb to ng/L is based on the assumption of a density of 1 g/mL for water, where 1 ppb ≈ 1 µg/L = 1000 ng/L.[3][9]
From this data, it is evident that while Ethyl 3-(methylthio)butyrate is a potent odorant, its aroma threshold is several orders of magnitude higher than some of the most powerful sulfur compounds like 2-Methyl-3-furanthiol and 4-Mercapto-4-methylpentan-2-one. However, it demonstrates a comparable or lower threshold than common fruity esters such as Isoamyl Acetate and Ethyl 2-methylbutyrate, highlighting its efficacy in contributing fruity and tropical notes.
The Science of Olfaction: A Mechanistic Overview
The perception of an odorant begins with its interaction with olfactory receptors in the nasal cavity. This intricate process, known as olfactory signal transduction, converts a chemical signal into an electrical signal that is interpreted by the brain as a specific smell.
Figure 1: The Olfactory Signal Transduction Pathway.
The process begins when an odorant molecule binds to an Olfactory Receptor (OR), a G-protein coupled receptor (GPCR), on the cilia of an olfactory receptor neuron.[10] This binding activates the G-protein Gαolf, which in turn activates adenylyl cyclase.[10] Adenylyl cyclase converts ATP into cyclic AMP (cAMP). The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions.[11] This influx causes an initial depolarization of the neuron's membrane. The rise in intracellular Ca²⁺ also activates Ca²⁺-activated chloride (Cl⁻) channels, leading to an efflux of Cl⁻, which further depolarizes the cell and amplifies the signal.[10] This depolarization, if it reaches a certain threshold, generates an action potential that travels along the axon to the olfactory bulb in the brain, where the signal is further processed.[11]
Experimental Protocol: Determination of Aroma Thresholds by Gas Chromatography-Olfactometry (GC-O)
The determination of aroma thresholds is a specialized sensory analysis technique. Gas Chromatography-Olfactometry (GC-O) is the gold standard for this purpose, as it combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[12]
Principle
GC-O involves the separation of volatile compounds in a sample by gas chromatography. The effluent from the GC column is split, with one portion directed to a chemical detector (such as a mass spectrometer for identification) and the other to a heated sniffing port where a trained panelist assesses the odor.[12] By analyzing a series of dilutions of the sample, the point at which an odor is no longer detectable can be determined, which corresponds to the aroma threshold. A common and robust method for this is Aroma Extract Dilution Analysis (AEDA).
Step-by-Step Methodology (AEDA)
-
Sample Preparation and Extraction:
-
A representative sample of the food or beverage is obtained.
-
Volatile compounds are extracted using an appropriate method, such as solvent extraction, simultaneous distillation-extraction (SDE), or solid-phase microextraction (SPME). The choice of method depends on the sample matrix and the target analytes.
-
The resulting extract is concentrated to a known volume.
-
-
Serial Dilution:
-
The concentrated extract is serially diluted with a suitable solvent (e.g., dichloromethane) to create a series of dilutions with decreasing concentrations (e.g., 1:2, 1:4, 1:8, and so on).
-
-
GC-O Analysis:
-
An aliquot of each dilution is injected into the gas chromatograph, starting with the most concentrated extract.
-
GC Conditions:
-
Injector: Split/splitless or on-column injection. Temperature is optimized to ensure efficient volatilization without thermal degradation of the analytes.
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5, DB-FFAP) is used to separate the volatile compounds.
-
Oven Temperature Program: A temperature gradient is programmed to achieve optimal separation of the odorants.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Effluent Splitting: The column effluent is split (typically 1:1) between the mass spectrometer (MS) and the olfactometry port.
-
-
Olfactometry:
-
A trained sensory panelist sniffs the effluent from the olfactometry port.
-
The panelist records the retention time, odor quality (descriptor), and intensity of each perceived odor.
-
This process is repeated for each dilution until no odors are detected.
-
-
-
Data Analysis and Threshold Determination:
-
The Flavor Dilution (FD) factor is determined for each odorant, which is the highest dilution at which the odor is still detectable.
-
The concentration of the odorant in the original extract is quantified using an internal or external standard.
-
The aroma threshold is calculated by dividing the concentration of the odorant in the most diluted extract where it was detected by the dilution factor.
-
Self-Validating System and Causality
This protocol incorporates a self-validating system through the use of trained panelists and standardized procedures. The causality behind experimental choices is critical:
-
Choice of Extraction Method: This is dictated by the need to obtain a representative aroma profile of the sample without introducing artifacts.
-
Serial Dilutions: This systematic approach ensures that the detection limit is approached gradually and reproducibly.
-
Trained Panelists: Human assessors are calibrated using standard odorants to ensure their sensitivity and descriptive ability are consistent and reliable.[13]
-
Simultaneous MS Detection: This allows for the positive identification of the compounds responsible for the perceived odors, linking the sensory data directly to the chemical composition.
Conclusion
Ethyl 3-(methylthio)butyrate is a valuable contributor to tropical and fruity aroma profiles. While not as potent as some of the most powerful sulfur-containing odorants, its aroma threshold is significantly lower than many common fruity esters, making it an efficient and impactful choice for flavor and fragrance formulations. The rigorous methodologies of sensory analysis, particularly GC-O, are indispensable for accurately quantifying the potency of such compounds and enabling their precise and effective application in product development. The continued exploration of these potent odorants and the refinement of analytical techniques will undoubtedly lead to further innovation in the field of sensory science.
References
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FlavorActiV. (n.d.). Isoamyl Acetate Flavour Standard. Retrieved from [Link]
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-
Leffingwell, J. C. (2002). The Ethyl 2-methylbutyrates. Leffingwell & Associates. Retrieved from [Link]
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Purves, D., Augustine, G. J., Fitzpatrick, D., et al. (Eds.). (2001). The Transduction of Olfactory Signals. In Neuroscience (2nd ed.). Sinauer Associates. Retrieved from [Link]
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Puratos. (2023). How to conduct a Sensory Analysis test: the golden rules. Retrieved from [Link]
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The Good Scents Company. (n.d.). Ethyl 2-methylbutyrate. Retrieved from [Link]
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-
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A Senior Application Scientist's Guide to Cross-Referencing Analytical Data for Ethyl 3-(methylthio)butyrate
For researchers, scientists, and professionals in drug development, the robust characterization of chemical entities is paramount. This guide provides an in-depth technical comparison of analytical data for Ethyl 3-(methylthio)butyrate, a compound of interest in flavor and fragrance chemistry, obtained from three distinct instrumental techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Our objective is to demonstrate how cross-referencing data from these orthogonal techniques provides a self-validating system for structural confirmation and purity assessment, ensuring the highest degree of scientific integrity.
Introduction to Ethyl 3-(methylthio)butyrate and the Imperative of Multi-Instrument Analysis
Ethyl 3-(methylthio)butyrate (C₇H₁₄O₂S) is a volatile organic compound recognized for its characteristic fruity and sulfurous aroma.[1] Its accurate identification and quantification are critical in various applications, from flavor profiling in the food industry to its use as a potential building block in synthetic chemistry. Relying on a single analytical technique can lead to ambiguous or incomplete characterization. By synergistically employing GC-MS, NMR, and FTIR, we can elucidate its molecular structure, identify impurities, and establish a comprehensive analytical profile.
Gas Chromatography-Mass Spectrometry (GC-MS): Unveiling the Molecular Fingerprint
GC-MS is a powerhouse for the analysis of volatile compounds like Ethyl 3-(methylthio)butyrate.[2] The gas chromatograph separates the compound from the sample matrix based on its volatility and interaction with the stationary phase, while the mass spectrometer provides information about its molecular weight and fragmentation pattern, which serves as a unique molecular fingerprint.
Predicted Mass Spectrometry Data for Ethyl 3-(methylthio)butyrate
| Predicted Fragment (m/z) | Proposed Structure/Identity | Significance |
| 162 | [M]⁺ (Molecular Ion) | Confirms the molecular weight of Ethyl 3-(methylthio)butyrate. |
| 117 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group from the ester. |
| 115 | [M - SCH₃]⁺ | Loss of the methylthio group. |
| 89 | [CH₃SCH₂CH₂CO]⁺ | Fragment containing the thioether and carbonyl groups. |
| 75 | [CH₃SCH₂CH₂]⁺ | Fragment resulting from cleavage of the ester bond. |
| 61 | [CH₃S=CH₂]⁺ | Characteristic fragment for a methylthio group. |
| 45 | [OCH₂CH₃]⁺ | Ethoxy fragment. |
Experimental Protocol for GC-MS Analysis
This protocol is designed for the qualitative and quantitative analysis of Ethyl 3-(methylthio)butyrate in a solution.
-
Sample Preparation: Prepare a 100 ppm solution of Ethyl 3-(methylthio)butyrate in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400.
-
-
-
Data Acquisition: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis: Compare the obtained mass spectrum with a reference library or the predicted fragmentation pattern. The retention time from the gas chromatogram provides an additional layer of identification. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
GC-MS Workflow Visualization
Caption: Workflow for GC-MS analysis of Ethyl 3-(methylthio)butyrate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity of atoms and gain insights into the electronic environment of each part of the molecule.
Predicted ¹H and ¹³C NMR Data for Ethyl 3-(methylthio)butyrate
Based on the structure of Ethyl 3-(methylthio)butyrate, we can predict the chemical shifts (δ) for each unique proton and carbon atom. These predictions are based on established chemical shift tables and additivity rules.
Predicted ¹H NMR Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -OCH₂CH₃ | ~1.25 | triplet | 3H |
| -CH(CH₃)S- | ~1.30 | doublet | 3H |
| -SCH₃ | ~2.10 | singlet | 3H |
| -CH₂CO- | ~2.50 | doublet of doublets | 2H |
| -CH(CH₃)S- | ~3.20 | sextet | 1H |
| -OCH₂CH₃ | ~4.15 | quartet | 2H |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -OCH₂CH₃ | ~14.2 |
| -SCH₃ | ~15.5 |
| -CH(CH₃)S- | ~21.0 |
| -CH(CH₃)S- | ~38.0 |
| -CH₂CO- | ~45.0 |
| -OCH₂CH₃ | ~60.5 |
| -C=O | ~172.0 |
Experimental Protocol for NMR Spectroscopy
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of Ethyl 3-(methylthio)butyrate into an NMR tube. Add approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing a known internal standard (e.g., tetramethylsilane, TMS, at 0 ppm). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis (qNMR).[4]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will show each unique carbon as a singlet.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons. Compare the chemical shifts in both spectra to the predicted values and to data from similar structures.
NMR Analysis Workflow Visualization
Caption: Workflow for FTIR analysis of Ethyl 3-(methylthio)butyrate.
Cross-Referencing Data: A Unified Approach to Structural Verification
The true power of this multi-instrument approach lies in the cross-validation of the data. Each technique provides a piece of the puzzle, and together they form a coherent and self-validating picture of the molecule.
Summary of Key Analytical Data
| Analytical Technique | Key Information Provided | Contribution to Structural Elucidation |
| GC-MS | Molecular Weight (from M⁺), Fragmentation Pattern | Confirms the elemental composition and identifies key structural motifs through fragmentation analysis. |
| ¹H & ¹³C NMR | Chemical Environment, Connectivity, and Number of Protons and Carbons | Provides a detailed map of the carbon-hydrogen framework, confirming the precise arrangement of atoms. |
| FTIR | Presence of Functional Groups | Confirms the presence of the ester (C=O and C-O bonds) and thioether (C-S bond) functional groups. |
The Logic of Cross-Referencing
The process of cross-referencing is a logical workflow where the output of one technique corroborates the findings of another.
Caption: Logical flow of cross-referencing analytical data.
For instance, the molecular weight of 162 determined by GC-MS is consistent with the molecular formula C₇H₁₄O₂S, which is confirmed by the number of unique carbon and hydrogen environments observed in the ¹³C and ¹H NMR spectra, respectively. The presence of a strong carbonyl absorption in the FTIR spectrum corroborates the ester functional group identified by the characteristic fragmentation pattern in the mass spectrum and the chemical shifts in the NMR spectra. The weak C-S stretch in the FTIR provides evidence for the thioether, which is further supported by the -SCH₃ singlet in the ¹H NMR and the corresponding carbon signal in the ¹³C NMR.
Conclusion
The comprehensive analysis of Ethyl 3-(methylthio)butyrate through the synergistic use of GC-MS, NMR, and FTIR provides a robust and self-validating methodology for its characterization. This guide has outlined the theoretical basis, provided detailed experimental protocols, and presented the expected analytical data for each technique. By cross-referencing the information obtained from each instrument, researchers can achieve an unambiguous structural elucidation and a high degree of confidence in the identity and purity of their compounds. This multi-faceted analytical approach is a cornerstone of scientific rigor in chemical research and development.
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The Good Scents Company. (n.d.). tropical 3-thiobutyrate. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
